5'-Deoxy-5'-methylthioinosine
Description
Structure
3D Structure
Properties
IUPAC Name |
9-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(methylsulfanylmethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4S/c1-20-2-5-7(16)8(17)11(19-5)15-4-14-6-9(15)12-3-13-10(6)18/h3-5,7-8,11,16-17H,2H2,1H3,(H,12,13,18)/t5-,7-,8-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYLOXCSJFJFKA-IOSLPCCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1C(C(C(O1)N2C=NC3=C2N=CNC3=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=CNC3=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80938256 | |
| Record name | 9-(5-S-Methyl-5-thiopentofuranosyl)-9H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80938256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17298-58-7 | |
| Record name | 5'-Methylthioinosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017298587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(5-S-Methyl-5-thiopentofuranosyl)-9H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80938256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The MTI Shunt: Biological Roles of 5'-Deoxy-5'-Methylthioinosine in Methionine Salvage
The following technical guide details the biological role of 5'-deoxy-5'-methylthioinosine (MTI), a critical yet often overlooked intermediate in the methionine salvage pathway of specific pathogens and a "bypass" metabolite in human oncology.
Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Discovery Scientists, Biochemists
Executive Summary
While the canonical Methionine Salvage Pathway (MSP) relies on the direct phosphorolysis of 5'-deoxy-5'-methylthioadenosine (MTA) by MTA phosphorylase (MTAP) , a distinct evolutionary divergence exists in specific bacteria (Pseudomonas aeruginosa) and protozoan parasites (Plasmodium falciparum). These organisms utilize a two-step catabolic route where MTA is first deaminated to 5'-deoxy-5'-methylthioinosine (MTI) before phosphorolysis.
In human biology, MTI is not a standard physiological intermediate but serves as a critical "salvage bypass" in MTAP-deficient cancers. Understanding the MTI shunt offers dual therapeutic opportunities: antimicrobial targets (inhibiting pathogen-specific MTA deaminases) and metabolic synthetic lethality strategies in oncology (targeting Purine Nucleoside Phosphorylase in MTAP-null tumors).
The Biochemistry of the MTI Divergence
The Canonical vs. The MTI Route
In healthy mammalian cells, MTA is processed in a single step. In contrast, the MTI route requires deamination followed by phosphorolysis. Both pathways converge at 5-methylthioribose-1-phosphate (MTR-1-P) , the universal precursor for methionine recycling.
Comparative Pathway Diagram
Figure 1: Divergence of Methionine Salvage. The upper dashed path represents the canonical mammalian route. The lower solid path represents the MTI shunt found in pathogens and utilized as a rescue mechanism in cancer.
Structural Properties of MTI
-
IUPAC Name: 9-(5-S-methyl-5-thio-β-D-ribofuranosyl)hypoxanthine
-
Key Feature: Substitution of the 6-amino group of the adenine ring (in MTA) with a carbonyl oxygen (in MTI), changing the base from Adenine to Hypoxanthine.
-
Stability: MTI is chemically stable in aqueous solution but susceptible to rapid phosphorolysis in the presence of inorganic phosphate and PNP/MTIP enzymes.
Biological Roles in Pathogens
Pseudomonas aeruginosa: Quorum Sensing Regulation
In P. aeruginosa, MTA is a potent feedback inhibitor of Acyl-Homoserine Lactone (AHL) Synthase , the enzyme responsible for quorum sensing.[1] To prevent quorum quenching by accumulated MTA, the bacterium utilizes a specific enzyme, MTA Deaminase (MTADA; PA3170) .[1]
-
Mechanism: MTADA converts MTA
MTI.[1] -
Clearance: MTI is subsequently cleaved by MTI Phosphorylase (MTIP; PA3004) .
-
Therapeutic Target: Inhibiting MTADA causes MTA accumulation, effectively "blinding" the bacteria to their population density by shutting down AHL synthesis.
Plasmodium falciparum: Purine Salvage & Detoxification
Malaria parasites are purine auxotrophs.[2] They lack de novo purine synthesis and must salvage host purines.
-
Enzyme Promiscuity: P. falciparum Adenosine Deaminase (PfADA) is structurally unique; unlike human ADA, it accepts both Adenosine and MTA as substrates.[2]
-
The MTI Role: PfADA converts toxic MTA (byproduct of polyamine synthesis) into MTI.[1] MTI is then processed by Plasmodium PNP to generate Hypoxanthine (for nucleic acid synthesis) and MTR-1-P (for methionine recycling).
-
Drug Target: Methylthiocoformycin (MTCF) is a transition-state analog that specifically inhibits the MTA-deaminating activity of PfADA with high affinity (
in picomolar range), lethal to the parasite.
MTI in Oncology: The "Salvage Bypass"
The MTAP-Deficient Phenotype
Approximately 15% of all human cancers (e.g., Glioblastoma, Pancreatic Ductal Adenocarcinoma) harbor a homozygous deletion of the CDKN2A tumor suppressor gene. Because MTAP is adjacent to CDKN2A on chromosome 9p21, it is frequently co-deleted.[3]
-
Consequence: These cells cannot salvage MTA. They are strictly dependent on de novo methionine synthesis and exogenous methionine.
The MTI Rescue Mechanism
While human cells lack a specific MTADA, Purine Nucleoside Phosphorylase (PNP) in human cytosol can accept MTI as a substrate (albeit with lower efficiency than Inosine).
-
Experimental Observation: If MTAP-deficient cells (e.g., CCRF-CEM leukemia lines) are supplied with MTI, they survive in methionine-free media.
-
Mechanism: MTI enters the cell
Hypoxanthine + MTR-1-P Methionine. -
Clinical Implication: This pathway validates PNP inhibitors (e.g., Forodesine) as potential synthetic lethal partners in MTAP-deficient cancers, preventing any alternative salvage via deaminated MTA analogs.
Experimental Protocols
Measuring MTADA Activity (Pathogen Screening)
To identify inhibitors of the MTI pathway in bacteria/parasites, a continuous spectrophotometric assay is recommended.
Principle: Decrease in absorbance at 265 nm (MTA
Protocol:
-
Buffer: 50 mM Potassium Phosphate, pH 7.4.
-
Substrate: 100
M MTA (Sigma-Aldrich #D5011). -
Enzyme: Purified Recombinant MTADA (e.g., P. aeruginosa PA3170) or cell lysate.
-
Detection: Monitor
over 5 minutes at 25°C. -
Validation: Add Coformycin (non-selective) or MTCF (selective) to verify inhibition.
MTI Rescue Assay (Mammalian Cell Culture)
Validating the MTI salvage capacity in cancer cell lines.
| Step | Action | Critical Parameter |
| 1 | Cell Selection | Use paired isogenic lines: MTAP(-/-) (e.g., HCT116 MTAP-KO) and MTAP(+/+) . |
| 2 | Media Prep | Methionine-free RPMI 1640 + 10% Dialyzed FBS (to remove trace Met). |
| 3 | Seeding | Seed 2,000 cells/well in 96-well plates. Allow attachment (24h). |
| 4 | Treatment | Add MTI (0–100 |
| 5 | Inhibitor Check | In a parallel arm, add Immucillin-H (PNP inhibitor, 1 |
| 6 | Readout | Measure viability via CellTiter-Glo® at 72h. |
Expected Results:
-
MTAP(-/-): Dies in Met-free media. Rescued by MTI. Not rescued by MTA. Rescue blocked by Immucillin-H.[2]
-
MTAP(+/+): Rescued by both MTA and MTI.
References
-
Albers, E. (2009). Metabolic characteristics and importance of the universal methionine salvage pathway recycling methionine from 5'-methylthioadenosine. IUBMB Life. Link
-
Savarese, T. M., et al. (1983). Conversion of 5'-deoxy-5'-methylthioadenosine and 5'-deoxy-5'-methylthioinosine to methionine in cultured human leukemic cells. Cancer Research. Link
-
Guan, R., et al. (2011). Methylthioadenosine Deaminase in an Alternative Quorum Sensing Pathway in Pseudomonas aeruginosa. Biochemistry. Link
-
Ting, L. M., et al. (2005). A specific MTA deaminase in Plasmodium falciparum and its inhibition by methylthiocoformycin.[2][4] Journal of Biological Chemistry.
- Sufrin, J. R., et al. (1989).
Sources
- 1. Methylthioadenosine Deaminase in an Alternative Quorum Sensing Pathway in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and metabolic specificity of methylthiocoformycin for malarial adenosine deaminases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5'-deoxy-5'-methylthioadenosine phosphorylase - Proteopedia, life in 3D [proteopedia.org]
- 4. Aminofutalosine Deaminase in the Menaquinone Pathway of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Metabolic Fate and Therapeutic Implications of 5'-Deoxy-5'-Methylthioinosine (MT-Ino) in Mammalian Systems
Executive Summary
5'-Deoxy-5'-methylthioinosine (MT-Ino) represents a critical, albeit non-canonical, metabolite within the mammalian Methionine Salvage Pathway (MSP). While the canonical pathway is driven by the phosphorolysis of 5'-deoxy-5'-methylthioadenosine (MTA) via MTAP (MTA phosphorylase), MT-Ino emerges as a distinct metabolic entity—often formed via the deamination of MTA.
In mammalian cells, particularly those harboring MTAP deletions (common in glioblastoma, pancreatic, and lung cancers), MT-Ino takes on a dual role: it is both a potential "backdoor" salvage substrate that can bypass MTAP deficiency via Purine Nucleoside Phosphorylase (PNP) and a biomarker of altered purine/methionine metabolism.
This guide details the molecular mechanisms governing MT-Ino processing, its kinetic interaction with mammalian PNP, and its relevance in the development of PRMT5/MAT2A synthetic lethality strategies.
The Canonical vs. The "Shunt" Pathway
To understand the relevance of MT-Ino, one must first map the canonical Methionine Salvage Pathway (MSP).
The Canonical Route (MTAP-Dependent)
In healthy mammalian cells, polyamine biosynthesis generates MTA as a byproduct. Because the methylthio- group represents a significant sulfur investment, cells recycle MTA:
-
Substrate: MTA (5'-deoxy-5'-methylthioadenosine).[1][2][3][4][5][6][7]
-
Enzyme: MTAP (EC 2.4.2.28).[4]
-
Reaction: MTA +
Adenine + 5-methylthioribose-1-phosphate (MTR-1-P). -
Outcome: MTR-1-P is converted to Methionine; Adenine is salvaged to AMP.
The MT-Ino "Shunt" (PNP-Dependent)
When MTA is deaminated (either by non-specific Adenosine Deaminase activity or extracellular metabolism), it forms MT-Ino .
-
The Critical Observation: MTAP-deficient cells (e.g., CCRF-CEM leukemia lines) cannot metabolize MTA. However, they can survive on MT-Ino as a methionine source.
-
Mechanism: Mammalian PNP (Purine Nucleoside Phosphorylase, EC 2.4.2.[8]1) accepts MT-Ino as a low-affinity substrate.
-
Reaction: MT-Ino +
Hypoxanthine + MTR-1-P. -
Convergence: The MTR-1-P produced via PNP enters the exact same downstream pathway as that produced by MTAP, effectively bypassing the metabolic block.
Molecular Mechanism of MT-Ino Metabolism
Pathway Visualization
The following diagram illustrates the divergence of MTA metabolism and the re-convergence of the MT-Ino shunt at MTR-1-P.
Figure 1: The Methionine Salvage Pathway illustrating the MTAP-dependent canonical route and the PNP-dependent MT-Ino shunt. Note that both pathways converge at MTR-1-P.
Enzymatic Kinetics: PNP Specificity
A critical factor for researchers is that mammalian PNP is not optimized for MT-Ino. It prefers Inosine or Guanosine. However, the activity is sufficient for metabolic rescue in auxotrophic conditions.
| Parameter | Substrate: Inosine (Canonical) | Substrate: MT-Ino (Alternative) | Biological Implication |
| Km (Michaelis Constant) | Low (~10-40 µM) | High (>100 µM) | High concentrations of MT-Ino are required to drive this pathway efficiently. |
| Vmax | High | Low (<5% of Inosine) | The flux through the MT-Ino shunt is slow compared to the canonical MTAP route. |
| Product | Ribose-1-Phosphate | 5-Methylthioribose-1-Phosphate | Both sugar phosphates are metabolically active, but only MTR-1-P recycles sulfur. |
| Inhibitor Sensitivity | Sensitive to Forodesine/Immucillins | Sensitive to Forodesine/Immucillins | Clinical Note: PNP inhibitors block this rescue pathway. |
Experimental Protocols for Pathway Validation
To confirm the metabolic fate of MT-Ino in your specific cell line (especially if characterizing an MTAP-/- model), use the following self-validating workflows.
Protocol A: Differential Rescue Assay (Cellular Viability)
Objective: Determine if your cell line utilizes the PNP shunt to survive methionine starvation.
-
Media Preparation: Prepare Methionine-free RPMI/DMEM containing 10% dialyzed FBS (to remove trace methionine).
-
Seeding: Plate MTAP-deficient cells (e.g., MCF-7, A549, or engineered CRISPR-Cas9 knockouts) at 3,000 cells/well in 96-well plates.
-
Treatment Groups:
-
Negative Control: Met-free media only.
-
Positive Control: Met-free media + L-Methionine (100 µM).
-
MTA Group: Met-free media + MTA (10-100 µM). (Expect: No growth in MTAP-/- cells).
-
MT-Ino Group: Met-free media + MT-Ino (10-100 µM). (Expect: Rescue).
-
Inhibitor Group: Met-free media + MT-Ino (100 µM) + Forodesine (PNP inhibitor, 1 µM). (Expect: Reversal of rescue).
-
-
Readout: Measure viability via CellTiter-Glo or MTT at 72-96 hours.
-
Validation: If Forodesine blocks the MT-Ino rescue, the pathway is confirmed as PNP-mediated.
Protocol B: LC-MS/MS Flux Analysis
Objective: Trace the sulfur atom from MT-Ino into the Methionine pool.
-
Labeling: Synthesize or acquire
C-labeled or Deuterated MT-Ino. -
Pulse: Incubate cells with 50 µM labeled MT-Ino for 6, 12, and 24 hours.
-
Extraction: Wash cells with ice-cold PBS; quench metabolism with 80% Methanol (-80°C).
-
Analysis: Perform LC-MS/MS targeting:
-
Parent: MT-Ino.
-
Intermediate: MTR-1-P (Often difficult to detect due to lability).
-
End-product: Methionine (Look for mass shift corresponding to the label).
-
Downstream: SAM (S-Adenosylmethionine).[1]
-
Drug Development Implications
Synthetic Lethality in MTAP-Deficient Cancers
The current therapeutic landscape for MTAP-deficient tumors focuses on PRMT5 and MAT2A inhibitors.[9]
-
Mechanism: Loss of MTAP leads to MTA accumulation.[7][10] MTA acts as a competitive inhibitor of PRMT5. This makes MTAP-/- cells hypersensitive to further PRMT5 inhibition (synthetic lethality).
-
The MT-Ino Risk: If the tumor microenvironment is rich in MT-Ino (potentially from necrotic tissue or microbiome activity), the PNP shunt could theoretically replenish the Methionine/SAM pool, stabilizing MAT2A activity and potentially reducing sensitivity to MAT2A inhibitors.
MT-Ino as a Biomarker
In MTAP-proficient patients, MTA is rapidly cleared. In MTAP-deficient patients, MTA accumulates and is excreted.
-
Urine/Plasma Analysis: Elevated MT-Ino in biofluids often serves as a surrogate marker for MTA accumulation, as MTA can be deaminated systemically.
-
Diagnostic Utility: High MT-Ino levels correlate with MTAP-deletion status and can stratify patients for PRMT5 inhibitor clinical trials.
References
-
Savarese, T. M., et al. (1983). "Conversion of 5'-deoxy-5'-methylthioadenosine and 5'-deoxy-5'-methylthioinosine to methionine in cultured human leukemic cells." Cancer Research.[4]
- Core grounding for the PNP-mediated rescue p
-
Marjon, K., et al. (2016). "MTAP Deletion Drives Enhanced Dependency on the PRMT5 Arginine Methyltransferase Complex in Cancer Cells." Cell Reports.
- Establishes the synthetic lethality framework for MTAP/MTA.
-
Bzowska, A., et al. (2000). "Purine nucleoside phosphorylases: properties, functions, and clinical aspects." Pharmacology & Therapeutics.
- Detailed kinetics of mammalian PNP specificity.
-
Mavrakis, K. J., et al. (2016). "Genome-wide RNA-mediated interference screens identify MAT2A as a vulnerability of MTAP-deficient cancer cells." Science.
- Contextualizes the methionine salvage p
Sources
- 1. 5'-deoxy-5'-methylthioadenosine phosphorylase - Proteopedia, life in 3D [proteopedia.org]
- 2. Occurrence of 5'-deoxy-5'-methylthioadenosine phosphorylase in the mammalian CNS: distribution and kinetic studies on the rat brain enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physicochemical and immunological studies on mammalian 5'-deoxy-5'-methylthioadenosine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5'-Methylthioadenosine and Cancer: old molecules, new understanding [jcancer.org]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Differential Neuroprotective Effects of 5′-Deoxy-5′-Methylthioadenosine | PLOS One [journals.plos.org]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Methylthioadenosine phosphorylase deficiency in tumors: A compelling therapeutic target [frontiersin.org]
- 9. MTAP Deficiency: A New Biomarker and Therapeutic Target in Aggressive Urothelial Bladder Cancer | Conexiant [conexiant.com]
- 10. researchgate.net [researchgate.net]
5'-deoxy-5'-methylthioinosine structure and chemical properties
5'-Deoxy-5'-Methylthioinosine (MTI): Chemical Architecture, Metabolic Divergence, and Therapeutic Utility
Abstract This technical guide provides a comprehensive analysis of 5'-deoxy-5'-methylthioinosine (MTI), a sulfur-containing nucleoside analogue critical to the understanding of purine salvage pathways in specific prokaryotes and protozoa. Unlike its ubiquitous counterpart 5'-deoxy-5'-methylthioadenosine (MTA), MTI represents a metabolic branch point that distinguishes mammalian biochemistry from that of pathogens such as Pseudomonas aeruginosa and Plasmodium falciparum. This document details the physicochemical properties of MTI, its enzymatic processing by Purine Nucleoside Phosphorylase (PNP) versus MTA Phosphorylase (MTAP), and its emerging utility in targeting MTAP-deficient malignancies.
Chemical Identity and Physicochemical Properties[1][2]
MTI is a purine nucleoside comprising a hypoxanthine base attached to a ribose sugar, where the 5'-hydroxyl group is replaced by a methylthio (-SCH₃) moiety.
Chemical Structure & Nomenclature
-
IUPAC Name: 9-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(methylsulfanylmethyl)oxolan-2-yl]-1,9-dihydro-6H-purin-6-one
-
Common Name: 5'-Deoxy-5'-methylthioinosine (MTI)
-
Molecular Formula: C₁₁H₁₄N₄O₃S
-
Molecular Weight: 282.32 g/mol
Physicochemical Properties Table
| Property | Value / Characteristic | Context |
| Physical State | White to off-white crystalline powder | Hygroscopic; store desiccated at -20°C. |
| Solubility | DMSO (>50 mg/mL), Warm Water, DMF | Low solubility in cold water and non-polar organic solvents. |
| UV Absorption | Characteristic of the hypoxanthine chromophore. | |
| pKa | ~8.8 (N-1 proton of hypoxanthine) | Ionization affects HPLC retention times. |
| Stability | Stable in neutral/acidic solution; labile in strong alkali | The glycosidic bond is susceptible to acid hydrolysis at high temperatures. |
Biological Context: The Metabolic Divergence
The biological significance of MTI lies in the evolutionary divergence of the Methionine Salvage Pathway (MSP). In mammals, MTA is processed directly to adenine. In specific pathogens, MTA is deaminated to MTI before phosphorolysis.
The Mammalian vs. Pathogenic Route
-
Mammalian Pathway: MTA is cleaved by MTAP (MTA Phosphorylase) to Adenine and 5-methylthioribose-1-phosphate (MTR-1-P). MTI is not a substrate for human MTAP.
-
Pathogenic Pathway (P. aeruginosa, Plasmodium): These organisms lack a specific MTAP. Instead, they utilize MTA Deaminase to convert MTA
MTI. Subsequently, MTI Phosphorylase (or a broad-specificity PNP) cleaves MTI Hypoxanthine + MTR-1-P.
Visualization of Metabolic Pathways
Figure 1: Divergent metabolic fates of MTA. Mammals cleave MTA directly; specific pathogens deaminate MTA to MTI prior to cleavage.
Enzymology and Kinetics
Understanding the enzyme specificity is crucial for assay development and drug design.
Purine Nucleoside Phosphorylase (PNP)
Mammalian PNP (EC 2.4.2.[1]1) is a trimeric enzyme specific for 6-oxopurines (inosine, guanosine).
-
Interaction with MTI: Unlike MTAP, mammalian PNP accepts MTI as a substrate , albeit with lower catalytic efficiency (
) compared to inosine. -
Mechanism: Phosphorolysis of the N-glycosidic bond using inorganic phosphate (
). -
Reaction:
MTA Phosphorylase (MTAP)
Human MTAP is specific for 6-aminopurines (adenosine analogs).
-
Interaction with MTI: MTAP does not cleave MTI. This orthogonality allows researchers to distinguish between MTAP activity (MTA substrate) and PNP activity (MTI substrate) in complex biological lysates.
Experimental Protocols
Chemical Synthesis of MTI
Rationale: Direct synthesis ensures high purity free from biological contaminants. The most robust method involves the chlorination of inosine followed by nucleophilic displacement.
Reagents: Inosine, Thionyl Chloride (
Step-by-Step Protocol:
-
Chlorination: Suspend Inosine (1.0 eq) in HMPA. Add
(3.0 eq) dropwise at 0°C. Stir at room temperature for 18h. This selectively chlorinates the 5'-position yielding 5'-chloro-5'-deoxyinosine .-
Note: HMPA is toxic; perform in a fume hood. Alternatively, use Pyridine/
.
-
-
Quenching: Pour reaction mixture into ice water. Filter the precipitate and wash with cold water. Recrystallize from ethanol.
-
Displacement: Dissolve 5'-chloro-5'-deoxyinosine in DMF. Add Sodium Thiomethoxide (5.0 eq). Heat to 80°C for 4-6 hours under inert atmosphere (
). -
Purification: Evaporate DMF in vacuo. Resuspend residue in water. Neutralize with dilute HCl.
-
Isolation: Purify via preparative HPLC (C18 column) using a gradient of Water/Methanol. Lyophilize fractions containing MTI.
Spectrophotometric Coupled Assay (Phosphorolysis)
Rationale: To measure the conversion of MTI to Hypoxanthine by PNP or bacterial lysates. Hypoxanthine is oxidized to Uric Acid by Xanthine Oxidase (XO), resulting in a measurable absorbance increase at 293 nm.
Reagents:
-
Buffer: 50 mM Potassium Phosphate, pH 7.4 (Source of
). -
Substrate: 100-500 µM MTI.
-
Coupling Enzyme: Xanthine Oxidase (0.1 Units).
-
Enzyme Source: Purified PNP or Cell Lysate.
Procedure:
-
Blank: Mix Buffer and MTI in a quartz cuvette. Record baseline at 293 nm.
-
Initiation: Add Enzyme Source and Xanthine Oxidase. Mix immediately.
-
Measurement: Monitor
over 5-10 minutes. -
Calculation: Use the extinction coefficient difference for Hypoxanthine
Uric Acid ( ).
Therapeutic Implications
MTAP-Deficient Cancers (Metabolic Bypass)
Approximately 15% of human cancers (e.g., Glioblastoma, Pancreatic) carry a homozygous deletion of the MTAP gene.
-
Vulnerability: These cells cannot recycle MTA to Adenine/Methionine. They rely entirely on de novo synthesis.
-
MTI Role: MTI can serve as a "rescue" metabolite in research. Since MTAP-negative cells still express PNP, they can convert exogenous MTI to Hypoxanthine and MTR-1-P. The MTR-1-P enters the methionine salvage pathway, bypassing the MTAP block. This confirms the integrity of the downstream salvage enzymes in MTAP-deleted cells.
Antimicrobial Targeting
In P. aeruginosa, the enzyme PaMTADA (MTA Deaminase) is a unique target. Inhibiting this enzyme blocks the conversion of MTA to MTI, causing toxic accumulation of MTA and halting quorum sensing (which relies on MTA-derived autoinducers). MTI analogues are currently investigated as transition-state inhibitors for these specific parasitic enzymes.
References
-
Guan, R., et al. (2011). "Structural determinants of the 5'-methylthioinosine specificity of Plasmodium purine nucleoside phosphorylase." Biochemistry, 50(7), 1247-1254.
-
Savarese, T. M., et al. (1983). "Conversion of 5'-deoxy-5'-methylthioadenosine and 5'-deoxy-5'-methylthioinosine to methionine in cultured human leukemic cells." Cancer Research, 43(10), 4699-4702.
-
Miller, D., et al. (2013). "Identification of a 5'-deoxyadenosine deaminase in Methanocaldococcus jannaschii and its possible role in recycling the radical S-adenosylmethionine enzyme reaction product 5'-deoxyadenosine."[2] Journal of Bacteriology, 196(5).
-
Robins, M. J., et al. (1991). "Nucleic acid related compounds.[3] 66. Improved syntheses of 5'-chloro-5'-deoxy- and 5'-S-alkyl/aryl-5'-thio-nucleosides." Canadian Journal of Chemistry, 69, 1468-1474.
-
Bierbaum, K., et al. (2021). "Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration." RSC Medicinal Chemistry, 12, 1363-1370.
Sources
Technical Guide: The Function of 5'-Methylthioinosine (MTI) in Purine Nucleoside Phosphorylase (PNP) Activity
[1]
Part 1: Executive Summary & Core Directive
The Central Thesis: 5'-Methylthioinosine (MTI) acts as a discriminatory substrate that reveals critical active-site differences between human and parasitic Purine Nucleoside Phosphorylase (PNP).[1] While human PNP (hPNP) is strictly specific for 6-oxopurines with hydrophilic 5'-groups (inosine, guanosine), Plasmodium falciparum PNP (PfPNP) possesses a unique hydrophobic pocket allowing it to catalyze the phosphorolysis of MTI.
This guide details the structural mechanisms governing this specificity, the metabolic implications for the methionine salvage pathway, and the experimental protocols required to utilize MTI as a tool for developing species-selective transition state inhibitors (e.g., MT-ImmH).
Part 2: Biological Context & Metabolic Pathways
The Metabolic Nexus: Polyamine Synthesis and Purine Salvage
MTI is a metabolite derived from 5'-methylthioadenosine (MTA) .[2][3][4][5] In mammalian cells, MTA is processed directly by MTA phosphorylase (MTAP). However, in Plasmodium and certain bacteria, a "streamlined" salvage pathway exists where MTA is deaminated to MTI, which then becomes a substrate for PNP.[2]
Comparative Pathway Analysis
-
Human (Host): MTA
Adenine + MTR-1-P. (MTI is not a standard intermediate). -
Plasmodium (Parasite): MTA
MTI Hypoxanthine + MTR-1-P.
This divergence makes the PNP-mediated cleavage of MTI a "lethal bottleneck" for parasites, as they lack de novo purine synthesis and rely entirely on salvage.
Figure 1: Differential metabolism of MTA.[3][5] Humans utilize MTAP, while Plasmodium requires conversion to MTI followed by PNP cleavage.[2]
Part 3: Mechanistic Deep Dive
The Reaction Mechanism
PNP catalyzes the reversible phosphorolysis of the N-glycosidic bond of MTI.
Reaction Equation:
Structural Determinants of Specificity
The ability of PfPNP to accept MTI lies in the architecture of the substrate-binding pocket.
-
Human PNP (Trimer): The 5'-hydroxyl binding site is hydrophilic, optimized for ribose. It sterically and electrostatically rejects the bulky, hydrophobic methylthio group of MTI.
-
PfPNP (Hexamer): Contains a hydrophobic pocket adjacent to the 5'-binding site.[1]
-
Key Residues: Val66 and Val73 (in P. falciparum) create a non-polar cavity that accommodates the methylthio group.
-
Binding Mode: The methylthio group inserts into this cavity, stabilizing the transition state.
-
Kinetic Data Comparison
The following table summarizes the kinetic parameters, highlighting the discrimination between human and parasite enzymes.
| Enzyme Source | Substrate | Specificity Note | |||
| Human PNP | Inosine | 5 - 15 | 0.03 - 0.05 | ~3 x | High affinity for oxopurines. |
| Human PNP | MTI | N.D. | < 0.0001 | Negligible | Strictly excluded. |
| PfPNP | Inosine | 4 - 8 | 1.5 - 2.0 | ~4 x | Efficient catalysis. |
| PfPNP | MTI | 2.6 | ~0.5 | ~2 x | High efficiency substrate. |
Data synthesized from kinetic studies on recombinant enzymes (see References).
Part 4: Experimental Protocols
Protocol: Coupled Spectrophotometric Assay for MTI Activity
To measure PNP activity using MTI as a substrate, a continuous coupled assay with Xanthine Oxidase (XO) is the gold standard.
Principle:
-
PNP cleaves MTI
Hypoxanthine + MTR-1-P. -
Xanthine Oxidase oxidizes Hypoxanthine
Xanthine Uric Acid.[2] -
Detection: Formation of Uric Acid is monitored at 293 nm (
).[2]
Reagents:
-
Buffer: 50 mM
, pH 7.4 (Phosphate acts as the co-substrate).[2] -
Substrate: 5'-Methylthioinosine (MTI) stock (10 mM in DMSO or buffer).
-
Coupling Enzyme: Xanthine Oxidase (commercial grade, desalted).
-
Enzyme: Recombinant PfPNP (or lysate).
Workflow:
-
Blanking: In a quartz cuvette, add 950 µL Buffer + 10 µL XO (60 mU/mL final).
-
Baseline: Add MTI (variable concentration, e.g., 10–200 µM). Monitor at 293 nm to ensure no spontaneous degradation.
-
Initiation: Add 10–20 µL PNP enzyme. Mix by inversion.
-
Measurement: Record
for 3–5 minutes (linear phase). -
Calculation:
Protocol: Inhibition Screening (Immucillins)
To test inhibitors like MT-ImmH (5'-methylthio-Immucillin-H):
-
Pre-incubate Enzyme + Inhibitor for 10 minutes (to allow slow-onset binding).
-
Add Substrate (MTI) to initiate.
-
Fit data to the competitive inhibition equation:
Part 5: Implications for Drug Development
The "MTI Gap" is a validated target for structure-based drug design.
-
Transition State Analogues:
-
MTAP-Deficient Cancers:
-
In cancers where MTAP is deleted (e.g., glioblastoma), MTA accumulates. If these cells express ADA, they may generate MTI. While hPNP is generally poor at processing MTI, high intracellular concentrations of MTI might force "off-target" activity or require alternative salvage routes, making PNP inhibitors a potential synthetic lethal partner.
-
Figure 2: Structural logic for selective inhibition. MT-ImmH exploits the MTI-specific hydrophobic pocket in PfPNP.
References
-
Donaldson, T. M., et al. (2014). Structural Determinants of the 5'-Methylthioinosine Specificity of Plasmodium Purine Nucleoside Phosphorylase.[2] PLoS ONE.[2]
-
Shi, W., et al. (2004). Plasmodium falciparum purine nucleoside phosphorylase: crystal structures, immucillin inhibitors, and dual catalytic function. Journal of Biological Chemistry.
-
Savarese, T. M., et al. (1983). Conversion of 5'-deoxy-5'-methylthioadenosine and 5'-deoxy-5'-methylthioinosine to methionine in cultured human leukemic cells.[6] Cancer Research.
-
Ting, L. M., et al. (2005). A single amino acid change defines the specificity of the purine nucleoside phosphorylase for 5'-methylthioinosine. Biochemistry.[2][9][10][13]
-
UniProt Consortium. Purine nucleoside phosphorylase (Plasmodium falciparum). UniProtKB - Q8I3V4.
Sources
- 1. Plasmodium falciparum purine nucleoside phosphorylase: crystal structures, immucillin inhibitors, and dual catalytic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. uniprot.org [uniprot.org]
- 4. Frontiers | Methylthioadenosine phosphorylase deficiency in tumors: A compelling therapeutic target [frontiersin.org]
- 5. uniprot.org [uniprot.org]
- 6. Conversion of 5'-deoxy-5'-methylthioadenosine and 5'-deoxy-5'-methylthioinosine to methionine in cultured human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic properties and the effect of substrate analogues on 5'-methylthioadenosine nucleosidase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural analogs of 5'-methylthioadenosine as substrates and inhibitors of 5'-methylthioadenosine phosphorylase and as inhibitors of human lymphocyte transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism to methionine and growth stimulation by 5'-methylthioadenosine and 5'-methylthioinosine in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural determinants of the 5'-methylthioinosine specificity of Plasmodium purine nucleoside phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Structural Determinants of the 5′-Methylthioinosine Specificity of Plasmodium Purine Nucleoside Phosphorylase | PLOS One [journals.plos.org]
- 13. bme.psu.edu [bme.psu.edu]
Technical Guide: Catabolism of Methylthioinosine to 5-Methylthioribose-1-Phosphate
Executive Summary
The catabolism of 5'-methylthioinosine (MTI) to 5-methylthioribose-1-phosphate (MTR-1-P) represents a specialized divergence in the methionine salvage pathway, distinct from the canonical mammalian route. While mammalian systems and most bacteria process 5'-methylthioadenosine (MTA) directly via MTA phosphorylase (MTAP) or nucleosidase (MTAN), specific pathogens—most notably Pseudomonas aeruginosa and protozoan parasites like Plasmodium falciparum —utilize a two-step deamination-phosphorolysis route.[1][2]
This guide details the mechanistic action of 5'-methylthioinosine phosphorylase (MTIP) , the unique enzyme responsible for this conversion.[3] It provides validated protocols for enzymatic assays, product synthesis, and high-throughput screening workflows relevant to drug discovery professionals targeting bacterial quorum sensing and biofilm formation.
Biological Context: The "MTA Shunt" Divergence
The conversion of MTI to MTR-1-P is not a universal biological event; it is a species-specific adaptation. Understanding this divergence is critical for developing selective antimicrobial agents that spare the human host.
Comparative Pathways
-
Mammalian (Canonical): MTA is phosphorolyzed directly by MTAP to Adenine and MTR-1-P.
-
Canonical Bacterial (E. coli): MTA is hydrolyzed by MTAN to Adenine and MTR (no phosphate), followed by phosphorylation.[2]
-
Target Pathway (P. aeruginosa): MTA is first deaminated to MTI by MTA deaminase (MTADA).[3] MTI is then phosphorolyzed by MTIP to Hypoxanthine and MTR-1-P.
The P. aeruginosa enzyme MTIP (EC 2.4.2.[4]44) is the only known phosphorylase with high specificity for MTI over MTA, making it a high-value target for disrupting the methionine salvage cycle required for SAM recycling and quorum sensing (autoinducer synthesis).
Visualization of Pathway Divergence
Figure 1: Divergence of Methionine Salvage Pathways. The red path highlights the specific MTI catabolism found in P. aeruginosa, distinct from the direct MTAP route in humans (blue).
Enzymology of MTIP (EC 2.4.2.44)
Reaction Mechanism
The reaction catalyzed by MTIP is a reversible phosphorolysis involving an SN1-like mechanism with an oxocarbenium ion transition state.
[5]-
Substrate Specificity: MTIP exhibits a
for MTI approximately 290-fold higher than for Inosine. Crucially, it has negligible activity against MTA, distinguishing it from broad-spectrum PNPs. -
Kinetics: The equilibrium constant favors nucleoside synthesis; however, in vivo, the reaction is driven forward by the rapid metabolic consumption of Hypoxanthine (purine salvage) and MTR-1-P (methionine recycling).
Structural Insights
MTIP functions as a homotrimer.[1][2] Its active site architecture is similar to mammalian MTAP regarding the ribose and phosphate binding pockets but diverges significantly in the purine binding pocket to accommodate the 6-oxo group of hypoxanthine rather than the 6-amino group of adenine.
Experimental Protocols
Coupled Spectrophotometric Assay (Self-Validating)
Direct detection of MTR-1-P is difficult due to the lack of a distinct chromophore. The most robust method couples the release of Hypoxanthine to Xanthine Oxidase (XO) , generating Uric Acid which absorbs strongly at 293 nm.
Reagents:
-
Buffer: 50 mM HEPES, pH 7.4.
-
Substrate: 200 µM 5'-Methylthioinosine (MTI).
-
Co-substrate: 50 mM Potassium Phosphate (source of
). -
Coupling Enzyme: Xanthine Oxidase (0.5 Units/mL).[2]
-
Reducing Agent: 1 mM DTT (to prevent oxidation of catalytic thiols).
Protocol:
-
Blank Preparation: Mix Buffer, Phosphate, DTT, and XO in a quartz cuvette.
-
Baseline: Monitor absorbance at 293 nm for 60 seconds to ensure stability.
-
Substrate Addition: Add MTI to the cuvette. Monitor for 60 seconds (Control: No spontaneous hydrolysis).
-
Initiation: Add purified MTIP enzyme (10–50 nM final concentration).
-
Measurement: Monitor the increase in absorbance at 293 nm for 5 minutes.
-
Calculation: Use the differential extinction coefficient (
) for the conversion of MTI to Uric Acid.- .[2]
- .
Synthesis of MTR-1-P Standard
Researchers often require pure MTR-1-P for downstream isomerase assays. Since MTR-1-P is acid-labile, it must be generated enzymatically or chemically under controlled conditions.
Enzymatic Synthesis Workflow:
-
Reaction Mix: 5 mM MTI, 50 mM Phosphate buffer (pH 7.5), 1 Unit MTIP.
-
Incubation: Incubate at 25°C for 4 hours.
-
Purification:
-
Filter remove protein (10 kDa MWCO spin filter).
-
Anion Exchange: Apply to a MonoQ or DEAE column. MTR-1-P (negative charge) binds; neutral Hypoxanthine flows through.
-
Elution: Elute MTR-1-P with a gradient of Ammonium Bicarbonate (pH 8.0).
-
Lyophilization: Freeze-dry immediately. Note: Store at -80°C. Do not expose to acidic pH.
-
Drug Development Implications
Target Validation
MTIP is critical for P. aeruginosa survival in sulfur-limited environments (e.g., chronic lung infections in Cystic Fibrosis). Inhibition leads to:
-
MTA/MTI Accumulation: Feedback inhibition of polyamine synthesis.
-
Quorum Sensing Disruption: MTR-1-P is a precursor for autoinducer synthesis; blocking MTIP halts biofilm formation.
High-Throughput Screening (HTS) Workflow
For drug discovery, the spectrophotometric assay is adapted to 384-well plates.
Data Summary: Inhibitor Classes
| Inhibitor Class | Mechanism |
Screening Logic Diagram
Figure 2: HTS Workflow for MTIP Inhibitors. The critical step is the counter-screen against human MTAP to ensure safety.
References
-
Guan, R., Ho, M. C., Almo, S. C., & Schramm, V. L. (2011). Methylthioinosine Phosphorylase from Pseudomonas aeruginosa: Structure and Annotation of a Novel Enzyme in Quorum Sensing. Biochemistry, 50(7), 1247–1254.
-
Miller, C. M., et al. (2013). Pseudomonas aeruginosa MTA Deaminase and the Methionine Salvage Pathway.[6] Biochemistry, 52(6), 1105–1114.
-
Bhatia, M., et al. (2021). Methionine Salvage and S-Adenosylmethionine Metabolism in Trypanosoma brucei. mSphere, 6(3).
-
Albers, E. (2009). Metabolic characteristics and importance of the universal methionine salvage pathway recycling methionine from 5'-methylthioadenosine. IUBMB Life, 61(12), 1132–1142.
Sources
- 1. Methylthioinosine Phosphorylase from Pseudomonas aeruginosa. Structure and Annotation of a Novel Enzyme in Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Methylthioadenosine Deaminase in an Alternative Quorum Sensing Pathway in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. EC 2.4.2.44 [iubmb.qmul.ac.uk]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Quantitative Analysis of Intracellular Methylthioinosine (MTI) by LC-MS/MS
Abstract
This document provides a comprehensive, field-proven guide for the sensitive and accurate quantification of intracellular 5'-deoxy-5'-methylthioinosine (MTI) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). MTI is a key nucleoside metabolite in the methionine salvage pathway, playing a crucial role in cellular metabolism and signaling.[1][2] Its accurate quantification is vital for research in oncology, immunology, and metabolic disorders. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step protocol from cell culture to data analysis, grounded in scientific principles and validated practices.
Introduction: The Significance of MTI Quantification
5'-deoxy-5'-methylthioinosine (MTI) is a derivative of the purine nucleoside inosine and a critical intermediate in the methionine salvage pathway. This pathway is essential for regenerating methionine from S-adenosylmethionine (SAM) by-products, thereby maintaining cellular methylation potential and sulfur metabolism.[1][3] MTI is formed from 5'-methylthioadenosine (MTA) via deamination in some organisms, or it can be directly metabolized by purine nucleoside phosphorylase (PNP) to form hypoxanthine and 5-methylthioribose-1-phosphate.[1][4]
Given its central role, dysregulation of MTI levels can impact numerous cellular processes, including proliferation, apoptosis, and gene expression, making it a molecule of significant interest in cancer research and the study of metabolic diseases.[5][6] Therefore, a robust and precise analytical method is required to measure its intracellular concentrations. LC-MS/MS stands as the definitive technique for this purpose, offering unparalleled sensitivity and selectivity to distinguish MTI from a complex cellular matrix.
Principle of the Method
This protocol employs a targeted LC-MS/MS approach based on stable isotope dilution. A known quantity of a stable isotope-labeled MTI (SIL-IS) is spiked into the cell lysate at the initial stage of sample preparation. This SIL-IS, being chemically identical to the endogenous MTI, co-elutes chromatographically and experiences the same ionization effects in the mass spectrometer.[7] By normalizing the signal of the analyte (MTI) to the signal of the SIL-IS, this method effectively corrects for variations in sample extraction, recovery, and matrix-induced ion suppression or enhancement.[7]
Quantification is achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for both MTI and its SIL-IS are monitored. A calibration curve is generated using standards of known concentrations, and the concentration of MTI in biological samples is determined from this curve.
Caption: Overall workflow for MTI quantification.
Materials and Reagents
Chemicals and Solvents
-
5'-deoxy-5'-methylthioinosine (MTI) analytical standard (Sigma-Aldrich, Cayman Chemical, or equivalent)
-
5'-deoxy-5'-methylthioinosine-(¹³C₅, ¹⁵N₄) or other stable isotope-labeled internal standard (SIL-IS) (Cambridge Isotope Laboratories, Toronto Research Chemicals, or equivalent)
-
LC-MS Grade Water (Fisher Scientific)
-
LC-MS Grade Acetonitrile (ACN) (Fisher Scientific)
-
LC-MS Grade Methanol (MeOH) (Fisher Scientific)
-
Formic Acid, Optima™ LC/MS Grade (Fisher Scientific)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (Gibco)
-
Liquid Nitrogen
Equipment and Consumables
-
LC-MS/MS System (e.g., Sciex QTRAP®, Waters Xevo™, Agilent Triple Quadrupole)
-
Reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm)
-
Cell culture incubator, biosafety cabinet, and standard cell culture flasks/plates
-
Refrigerated centrifuge capable of >15,000 x g
-
Cell scraper
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm)
-
Centrifugal vacuum concentrator (e.g., SpeedVac™)
-
Analytical balance
-
Calibrated pipettes
Detailed Experimental Protocols
Protocol 1: Preparation of Standards and Quality Controls (QCs)
Rationale: Accurate standards are the foundation of quantitative analysis. Preparing stocks in a non-aqueous solvent like DMSO or MeOH enhances long-term stability. The calibration curve must be prepared in a matrix that mimics the biological sample to account for matrix effects.
-
Stock Solutions (1 mg/mL):
-
Accurately weigh ~1 mg of MTI and SIL-IS standards into separate vials.
-
Dissolve in an appropriate volume of MeOH to achieve a final concentration of 1 mg/mL. Vortex thoroughly.
-
Aliquot and store at -80°C.
-
-
Working Solutions:
-
Prepare a series of intermediate stock solutions of MTI (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL) by serially diluting the primary stock with 50% MeOH.
-
Prepare a working solution of the SIL-IS at a fixed concentration (e.g., 1 µg/mL) in 50% MeOH. This concentration should be chosen to yield a robust signal in the LC-MS/MS system.
-
-
Calibration Curve Standards (0.5 - 500 ng/mL):
-
Prepare a blank matrix by performing the extraction protocol (Section 4.3) on control cells not expected to contain MTI, or use the reconstitution solvent as a surrogate matrix.
-
Serially dilute the MTI intermediate stocks into the blank matrix to create a calibration curve with at least 7 non-zero points (e.g., 0.5, 1, 5, 10, 50, 100, 250, 500 ng/mL).
-
Spike each calibrator and QC with the SIL-IS working solution to a final concentration of ~50 ng/mL.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples in blank matrix at three concentrations: Low (LQC, ~3x LLOQ), Medium (MQC, mid-range), and High (HQC, ~80% of ULOQ). These are prepared from a separate stock weighing of MTI to ensure integrity.
-
Protocol 2: Cell Culture and Sample Collection
Rationale: Proper cell handling is critical to reflect the true metabolic state. Washing removes extracellular contaminants, and rapid harvesting minimizes metabolic changes. A minimum of 1-2 million cells is recommended to ensure sufficient intracellular material.
-
Cell Culture: Culture cells under desired experimental conditions until they reach the target confluency (~80-90%) or cell density.
-
Harvesting (Adherent Cells):
-
Aspirate the culture medium.
-
Quickly wash the cell monolayer twice with 5 mL of ice-cold PBS to remove any extracellular metabolites.
-
Proceed immediately to Metabolic Quenching (Section 4.3, Step 1).
-
-
Harvesting (Suspension Cells):
-
Transfer the cell suspension to a conical tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Aspirate the supernatant and resuspend the cell pellet in 5 mL of ice-cold PBS.
-
Repeat the centrifugation and washing step.
-
Proceed immediately to Metabolic Quenching.
-
Protocol 3: Intracellular Metabolite Extraction
Rationale: The goal is to instantaneously halt enzymatic activity (quenching) and efficiently extract metabolites. Using a pre-chilled organic solvent mixture is a widely accepted method for both quenching and extraction.[8][9] Adding the SIL-IS at the very beginning ensures it undergoes the exact same process as the endogenous analyte, providing the most accurate correction.[10]
-
Metabolic Quenching:
-
For adherent cells, after the final PBS wash, place the plate on a bed of dry ice or add liquid nitrogen directly to the plate to flash-freeze the cell monolayer. This is the most effective way to arrest metabolism.[8]
-
For suspension cells, flash-freeze the cell pellet in liquid nitrogen.
-
-
Lysis and Extraction:
-
Prepare an ice-cold extraction solvent of Acetonitrile:Methanol:Water (40:40:20, v/v/v) .
-
To the frozen cell monolayer or pellet, add 1 mL of the cold extraction solvent that has been pre-spiked with the SIL-IS to achieve the desired final concentration (e.g., 50 ng/mL).
-
For adherent cells, use a cell scraper to scrape the cells into the extraction solvent. For suspension cells, vortex the tube vigorously to resuspend the pellet.
-
Transfer the resulting lysate into a pre-chilled 1.5 mL microcentrifuge tube.
-
-
Homogenization and Protein Precipitation:
-
Vortex the lysate for 1 minute.
-
Incubate on a rotator at 4°C for 15 minutes to ensure complete extraction.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet precipitated proteins and cell debris.
-
-
Sample Finalization:
-
Carefully transfer the supernatant (~900 µL) to a new microcentrifuge tube, avoiding the protein pellet.
-
Evaporate the solvent to dryness using a centrifugal vacuum concentrator (no heat).
-
Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds, then centrifuge at 16,000 x g for 5 minutes at 4°C to pellet any remaining insoluble material.
-
Transfer the final supernatant to an LC-MS vial for analysis.
-
Protocol 4: LC-MS/MS Analysis
Rationale: Chromatographic separation is essential to resolve MTI from isomers and other matrix components, reducing ion suppression. A reversed-phase C18 column is effective for retaining and separating polar nucleosides like MTI. Positive electrospray ionization (ESI+) is typically used for nucleosides, and MRM provides high selectivity and sensitivity for quantification.
Caption: LC-MS/MS system configuration.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| LC System | UPLC/HPLC System |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) | %B |
| 0.0 | 5 | |
| 1.0 | 5 | |
| 5.0 | 95 | |
| 6.0 | 95 | |
| 6.1 | 5 | |
| 8.0 | 5 (Re-equilibration) |
Table 2: Mass Spectrometry Parameters (MRM) Note: These transitions are predictive and must be optimized on the specific instrument used. The precursor ion [M+H]⁺ for MTI (C₁₁H₁₄N₄O₄S) is m/z 299.1. A common fragmentation is the loss of the ribose moiety, leaving the methylthio-hypoxanthine base.
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |
| MTI | 299.1 | 167.1 (Hypoxanthine-SCH₃)⁺ | Optimize (e.g., 15-25) |
| 299.1 | 136.1 (Hypoxanthine)⁺ | Optimize (e.g., 20-30) | |
| SIL-IS (¹³C₅, ¹⁵N₄) | 308.1 | 172.1 | Use same as MTI |
| 308.1 | 140.1 | Use same as MTI |
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for the selected MRM transitions for both MTI and the SIL-IS using the instrument's software (e.g., Sciex OS, MassLynx, Analyst).
-
Ratio Calculation: Calculate the peak area ratio (PAR) for each sample: PAR = (Peak Area of MTI) / (Peak Area of SIL-IS)
-
Calibration Curve: Plot the PAR of the calibration standards against their corresponding concentrations. Perform a linear regression, weighted by 1/x or 1/x², to generate a calibration curve. The curve should have a coefficient of determination (R²) ≥ 0.99.
-
Concentration Calculation: Use the regression equation (y = mx + c) to calculate the concentration of MTI in the unknown samples, where 'y' is the PAR of the unknown sample.
-
Normalization: To account for variations in cell number, normalize the final concentration to total protein content (measured by a BCA assay on a lysate aliquot) or by cell count (determined before harvesting). The final units will be, for example, pmol/mg protein or pmol/10⁶ cells.
Table 3: Example Calibration Curve Data
| Concentration (ng/mL) | MTI Area | SIL-IS Area | Peak Area Ratio |
| 1 | 5,230 | 489,500 | 0.011 |
| 5 | 26,100 | 495,200 | 0.053 |
| 10 | 51,500 | 491,800 | 0.105 |
| 50 | 258,900 | 501,100 | 0.517 |
| 100 | 521,400 | 498,600 | 1.046 |
| 250 | 1,298,000 | 495,000 | 2.622 |
| 500 | 2,605,000 | 499,300 | 5.217 |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No/Low Signal for MTI | Inefficient extraction. | Ensure extraction solvent is ice-cold; check sonication/vortexing steps. |
| Degradation of analyte. | Keep samples cold at all times; analyze promptly after preparation. | |
| Incorrect MS/MS parameters. | Optimize MRM transitions and collision energies by infusing pure standard. | |
| High Variability (CV%) | Inconsistent sample handling. | Standardize cell washing, quenching, and extraction times. |
| SIL-IS not added consistently. | Add SIL-IS to the extraction solvent master mix, not to individual tubes. | |
| Poor chromatography. | Check for column degradation; ensure mobile phases are fresh. | |
| Poor Peak Shape | Column overload. | Dilute the sample or reduce injection volume. |
| Incompatible reconstitution solvent. | Ensure reconstitution solvent matches the initial mobile phase conditions. | |
| Column contamination. | Implement a column wash method between analytical batches. |
References
-
Sellick, C. A., Hansen, R., Stephens, G. M., & Goodacre, R. (2011). Effective quenching processes for physiologically valid metabolite profiling of suspension cultured mammalian cells. Analytical and bioanalytical chemistry, 400(7), 1959–1968. [Link]
-
Canelas, A. B., Ten Pierick, A., Ras, C., Seifar, R. M., van Dam, J. C., van Gulik, W. M., & Heijnen, J. J. (2009). Quantitative evaluation of intracellular metabolite extraction techniques for yeast metabolomics. Analytical chemistry, 81(17), 7379–7389. [Link]
-
Kushnir, M. M., Rockwood, A. L., & Bergquist, J. (2010). Liquid chromatography-tandem mass spectrometry in proteomics. Mass spectrometry reviews, 29(6), 867–883. [Link]
-
Villa, P., Pompon, J., & Robert, E. (2020). Quenching and extraction methods for the analysis of intracellular metabolites. Methods in molecular biology, 2088, 117–128. [Link]
-
Wu, Y., & Li, L. (2016). The application of stable isotope labeling in LC-MS-based metabolomics. Trends in Analytical Chemistry, 84, 82-95. [Link]
-
Carson, D. A., & Carrera, C. J. (1983). Metabolism to methionine and growth stimulation by 5'-methylthioadenosine and 5'-methylthioinosine in mammalian cells. Biochemical and biophysical research communications, 112(2), 391–397. [Link]
-
Guan, R., Ho, M. C., Almo, S. C., & Schramm, V. L. (2011). Methylthioinosine phosphorylase from Pseudomonas aeruginosa. Structure and annotation of a novel enzyme in quorum sensing. Biochemistry, 50(7), 1247–1254. [Link]
-
Savarese, T. M., Ghoda, L. Y., Dexter, D. L., & Parks, R. E. (1983). Conversion of 5'-deoxy-5'-methylthioadenosine and 5'-deoxy-5'-methylthioinosine to methionine in cultured human leukemic cells. Cancer research, 43(10), 4699–4702. [Link]
-
Li, T. W., & Riscoe, M. K. (2019). 5'-Methylthioadenosine and Cancer: old molecules, new understanding. International journal of molecular sciences, 20(3), 633. [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved February 20, 2026, from [Link]
-
Backlund, P. S., & Chang, G. D. (1983). Metabolism to methionine and growth stimulation by 5'-methylthioadenosine and 5'-methylthioinosine in mammalian cells. Biochemical and Biophysical Research Communications, 112(2), 391-397. [Link]
-
Li, T., et al. (2019). 5'-Methylthioadenosine and Cancer: old molecules, new understanding. International Journal of Molecular Sciences, 20(3), 633. [Link]
-
Sellick, C.A., et al. (2011). Effective quenching processes for physiologically valid metabolite profiling of suspension cultured mammalian cells. Analytical and Bioanalytical Chemistry, 400(7), 1959-68. [Link]
-
de Koning, W., & van Dam, K. (1992). A method for the determination of changes of glycolytic metabolites in yeast on a sub-second time scale. Analytical Biochemistry, 204(1), 118-23. [Link]
-
Taymaz-Nikerel, H., et al. (2013). A review of quenching and extraction methodologies for the analysis of intracellular metabolites in microbial cultures. Biotechnology and Bioengineering, 110(8), 2119-30. [Link]
-
Amerigo Scientific. (n.d.). Stable Isotope-labeled Standards. Retrieved February 20, 2026, from [Link]
-
Guan, R., et al. (2011). Methylthioinosine phosphorylase from Pseudomonas aeruginosa. Structure and annotation of a novel enzyme in quorum sensing. Biochemistry, 50(7), 1247-54. [Link]
-
Carson, D.A., & Carrera, C.J. (1983). Conversion of 5'-deoxy-5'-methylthioadenosine and 5'-deoxy-5'-methylthioinosine to methionine in cultured human leukemic cells. Cancer Research, 43(10), 4699-702. [Link]
-
Taylor, P.J. (2002). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry, 35(4), 279-85. [Link]
Sources
- 1. Conversion of 5'-deoxy-5'-methylthioadenosine and 5'-deoxy-5'-methylthioinosine to methionine in cultured human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism to methionine and growth stimulation by 5'-methylthioadenosine and 5'-methylthioinosine in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview of Methionine Metabolic Pathway - Creative Proteomics [creative-proteomics.com]
- 4. S-methyl-5'-thioinosine phosphorylase - Wikipedia [en.wikipedia.org]
- 5. 5'-Methylthioadenosine and Cancer: old molecules, new understanding [jcancer.org]
- 6. 5'-Methylthioadenosine and Cancer: old molecules, new understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]
- 8. Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biospec.net [biospec.net]
- 10. scienceready.com.au [scienceready.com.au]
Selective Profiling of Purine Nucleoside Phosphorylase: The 5'-Deoxy-5'-Methylthioinosine (MTI) Assay
Abstract
This Application Note details a specialized in vitro enzymatic assay for Purine Nucleoside Phosphorylase (PNP) utilizing 5'-deoxy-5'-methylthioinosine (MTI) as a discriminative substrate. While mammalian PNP (HsPNP) exhibits high specificity for 6-oxopurines (inosine, guanosine), it shows negligible activity toward 5'-substituted analogs like MTI. In contrast, PNP from parasitic protozoa, specifically Plasmodium falciparum (PfPNP), possesses a unique hydrophobic pocket accommodating the 5'-methylthio group, allowing efficient phosphorolysis of MTI.
This assay serves as a critical tool for drug discovery , enabling the identification of species-selective PNP inhibitors that target the malarial enzyme while sparing the human host ortholog. The protocol employs a continuous spectrophotometric coupled assay, converting the phosphorolysis product (hypoxanthine) to uric acid, quantifiable at 293 nm.
Scientific Background & Mechanism[1][2][3][4]
Biological Context
Purine Nucleoside Phosphorylase (PNP, EC 2.4.2.[1][2]1) is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine nucleosides to their respective bases and (deoxy)ribose-1-phosphate.
-
Human PNP (HsPNP): Strictly specific for 6-oxopurine nucleosides (inosine, guanosine).
-
Plasmodium PNP (PfPNP): Exhibits broader specificity, accepting both 6-oxopurines and 5'-modified analogs such as MTI. This dual specificity allows the parasite to salvage purines from host metabolites like 5'-deoxy-5'-methylthioadenosine (MTA) via a deamination pathway.
Assay Principle
The assay relies on a multi-step enzymatic cascade.[3] First, if MTI is not commercially sourced, it is generated from MTA via Adenosine Deaminase (ADA). MTI is then phosphorolyzed by PNP to yield Hypoxanthine. Finally, Xanthine Oxidase (XO) converts Hypoxanthine to Uric Acid.
Reaction Scheme:
-
Substrate Generation (Optional):
-
Primary Reaction:
-
Detection Reaction:
Signal Detection:
The formation of Uric Acid is monitored continuously by measuring absorbance at 293 nm (
Pathway Visualization
Figure 1: Enzymatic cascade for the detection of PNP activity using MTI. The accumulation of Uric Acid provides a direct spectrophotometric readout.
Materials & Reagents
Reagent List
| Reagent | Concentration (Stock) | Storage | Notes |
| Buffer A | 50 mM HEPES, pH 7.4 | 4°C | Phosphate-free base buffer. |
| Phosphate Solution | 1 M Potassium Phosphate (pH 7.4) | RT | The co-substrate ( |
| MTA (Precursor) | 10 mM in DMSO | -20°C | If MTI is not available directly. |
| Adenosine Deaminase (ADA) | 200 U/mL (Calf Intestine) | 4°C | Required for in situ MTI generation. |
| Xanthine Oxidase (XO) | 10 U/mL (Microbial/Bovine) | -20°C | Coupling enzyme. Avoid ammonium sulfate suspensions if possible. |
| PfPNP / HsPNP | 1-10 µM (Purified) | -80°C | Target enzymes. |
| Inosine | 10 mM in Buffer | -20°C | Positive control substrate. |
Substrate Preparation (In Situ Synthesis of MTI)
Note: MTI is not always commercially available off-the-shelf. It is standard practice to generate it enzymatically from MTA.
-
Mix: 100 µM MTA + 0.1 U/mL ADA in 50 mM HEPES (pH 7.4).
-
Incubate: 30 minutes at 25°C.
-
Verify: ADA rapidly deaminates MTA to MTI. Since ADA does not react with Inosine or Hypoxanthine in the subsequent steps (it is specific for Adenosine analogs), it can remain in the mixture.
-
Usage: Use this mixture directly as the "5x Substrate Working Solution."
Experimental Protocol
Assay Conditions
-
Temperature: 25°C (Standard) or 37°C (Physiological).
-
Reaction Volume: 200 µL (96-well plate).
-
Pathlength: ~0.5 cm (standard flat-bottom plate).
-
Detection: Absorbance @ 293 nm (Kinetic mode).
Plate Setup & Workflow
Step 1: Prepare Master Mix (2x)
Prepare enough for
-
100 mM HEPES, pH 7.4
-
100 mM Potassium Phosphate (
) -
0.2 U/mL Xanthine Oxidase (Excess coupling enzyme)
Step 2: Prepare Substrate Solutions (5x)
-
Test Substrate: 1 mM MTI (or ADA-treated MTA mix).
-
Control Substrate: 1 mM Inosine.
Step 3: Execution
-
Blanking: Add 100 µL Master Mix to all wells.
-
Enzyme Addition: Add 60 µL Buffer (or inhibitor) + 20 µL Enzyme (PfPNP or HsPNP, ~50 nM final) to reaction wells.
-
Negative Control: Add 20 µL Buffer instead of Enzyme.
-
-
Incubation: Incubate for 5 minutes to allow temperature equilibration and any inhibitor binding.
-
Initiation: Add 20 µL Substrate (5x) to start the reaction.
-
Final Substrate Conc: 100 µM (or varied for
determination).
-
-
Measurement: Immediately place in plate reader. Shake for 5s. Read Abs(293nm) every 20s for 15 minutes.
Workflow Diagram
Figure 2: Step-by-step workflow for the MTI-PNP kinetic assay.
Data Analysis & Validation
Calculation of Activity
Calculate the initial velocity (
- : Slope of the linear regression.
-
: Apparent extinction coefficient. For Uric Acid at 293 nm,
. - : Pathlength (approx. 0.5 cm for 200 µL in 96-well, but must be determined using a standard curve of Uric Acid).
Self-Validating Controls
To ensure data integrity (Trustworthiness), every run must include:
-
No Enzyme Control: MTI + XO + Pi. (Checks for spontaneous hydrolysis or contamination).[2] Slope should be ~0.
-
No Phosphate Control: MTI + PNP + XO (No Pi). (Confirms phosphorolysis mechanism; PNP requires Pi). Slope should be ~0.
-
Inosine Positive Control: Inosine + PNP + Pi + XO. (Validates the coupling enzyme XO is active).
Expected Results
-
PfPNP (Malaria): High activity with MTI.[4]
typically in the low micromolar range (~5-20 µM). -
HsPNP (Human): Very low to negligible activity with MTI. High activity with Inosine.[1][5]
-
Interpretation: A compound that inhibits the MTI signal in PfPNP wells but shows no effect on Inosine signal in HsPNP wells is a selective inhibitor .
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background | MTI instability or XO contamination. | Prepare MTI fresh. Ensure XO is dialysis-purified if ammonium sulfate interferes. |
| No Signal (PfPNP) | Inactive ADA (if generating MTI in situ). | Test ADA activity with Adenosine first (decrease in A265). |
| Non-Linear Rates | Substrate depletion or product inhibition. | Reduce enzyme concentration. Use initial rates (<10% conversion). |
| DMSO Interference | High DMSO from inhibitor stocks. | Keep final DMSO < 2%. Run a DMSO solvent control. |
References
-
Donaldson, T. M., et al. (2014). Structural Determinants of the 5'-Methylthioinosine Specificity of Plasmodium Purine Nucleoside Phosphorylase. PLoS ONE, 9(1), e84384. Link
-
Fitches, A. C., et al. (1983). Conversion of 5'-deoxy-5'-methylthioadenosine and 5'-deoxy-5'-methylthioinosine to methionine in cultured human leukemic cells.[6] Cancer Research, 43(10), 4699-4702. Link
-
Kalckar, H. M. (1947). Differential Spectrophotometry of Purine Compounds by Means of Specific Enzymes. Journal of Biological Chemistry, 167, 429-443. Link
-
Dalia, A., et al. (2021).[2] Spectrophotometric Determination of p-Nitrophenol under ENP Interference. Journal of Analytical Methods in Chemistry, 2021, 6682722. (Methodological reference for spectrophotometric interference). Link
Sources
- 1. Reactome | PNP catalyzes the conversion of (deoxy)inosine to hypoxanthine and (deoxy)ribose [reactome.org]
- 2. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 3. journals.asm.org [journals.asm.org]
- 4. Characterization of the Methylthioadenosine Phosphorylase Polymorphism rs7023954 - Incidence and Effects on Enzymatic Function in Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: Quantitative Extraction and Analysis of 5'-Deoxy-5'-Methylthioinosine (MTI) from Biological Fluids
[1]
Introduction & Biological Context
The MTI Biomarker Landscape
5'-Deoxy-5'-methylthioinosine (MTI) is a sulfur-containing nucleoside and a critical catabolite in the methionine salvage pathway. While its precursor, 5'-deoxy-5'-methylthioadenosine (MTA), is widely studied, MTI has emerged as a distinct biomarker of interest, particularly in MTAP-deficient cancers and specific microbial metabolisms.
In healthy human tissues, MTA is rapidly cleaved by MTA phosphorylase (MTAP) into adenine and 5-methylthioribose-1-phosphate. However, in cells lacking functional MTAP (a frequent occurrence in glioblastomas, pancreatic cancers, and mesotheliomas due to the 9p21 chromosomal deletion), MTA accumulates and is diverted toward alternative catabolic routes. One such route is deamination by non-specific deaminases (e.g., ADA-like enzymes) to form MTI.
Consequently, elevated MTI levels in plasma or urine can serve as a surrogate marker for MTAP-deficiency or specific dysbiosis in the gut microbiome.
The Analytical Challenge
Quantifying MTI presents three distinct bioanalytical hurdles:
-
Polarity: As a nucleoside, MTI is highly polar, leading to poor retention on standard C18 columns and significant ion suppression from co-eluting matrix salts.
-
Stability: The thioether moiety is susceptible to oxidation (forming sulfoxides) during sample processing.
-
Isomeric Interference: Differentiating MTI from its precursor MTA and other structural isomers requires precise chromatographic resolution.
Metabolic Pathway Visualization[2]
The following diagram illustrates the diversion of the methionine salvage pathway in the absence of MTAP, leading to MTI formation.
Figure 1: The diversion of MTA metabolism towards MTI in the absence of the MTAP enzyme.[1][2]
Experimental Protocol: Sample Preparation
Principle: We utilize a Protein Precipitation (PPT) method enhanced with acid stabilization. While Solid Phase Extraction (SPE) offers cleaner extracts, MTI's high polarity often results in breakthrough on standard HLB cartridges. A rigorous PPT with isotope dilution is preferred for recovery and reproducibility.
Reagents Required[5][6]
-
Extraction Solvent: Methanol (LC-MS Grade) containing 0.1% Formic Acid.
-
Internal Standard (IS):
-MTA or Deuterated-MTI (if custom synthesized). Note: Due to structural similarity, labeled MTA is an acceptable surrogate if d-MTI is unavailable. -
Stabilizer: 10% Formic Acid (aq).
Step-by-Step Workflow
A. Sample Collection (Critical Step)[3]
-
Blood: Collect into K2-EDTA tubes. Invert gently.
-
Stabilization: Immediately add 10 µL of 10% Formic Acid per 1 mL of plasma to lower pH to ~4.0. This prevents enzymatic deamination of endogenous MTA to MTI post-collection.
-
Storage: Centrifuge at 2,000 x g (4°C, 10 min). Store plasma at -80°C.
B. Extraction Procedure
-
Thaw: Thaw plasma samples on wet ice.
-
Aliquot: Transfer 100 µL of plasma to a 1.5 mL Eppendorf tube.
-
IS Addition: Add 10 µL of Internal Standard working solution (100 ng/mL in water). Vortex briefly.
-
Precipitation: Add 400 µL of ice-cold Extraction Solvent (MeOH + 0.1% FA).
-
Why? The high organic ratio (4:1) precipitates proteins. The acid maintains MTI stability and protonation.
-
-
Vortex: Vortex vigorously for 30 seconds.
-
Incubation: Keep at -20°C for 20 minutes to maximize protein crash.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Transfer: Transfer the clear supernatant to a clean tube.
-
Evaporation: Dry under nitrogen stream at 35°C. Do not exceed 40°C to prevent sulfur oxidation.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase A (0.1% FA in Water). Vortex and centrifuge again (14,000 x g, 5 min) to remove any particulates.
LC-MS/MS Methodology
System: UHPLC coupled to Triple Quadrupole MS. Column Selection: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm).
-
Rationale: The HSS T3 is a high-strength silica C18 column designed to withstand 100% aqueous mobile phases. This allows us to start the gradient at 0% organic, essential for retaining the polar MTI molecule without using ion-pairing reagents.
Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temp | 40°C |
| Injection Vol | 5 µL |
Gradient Profile:
-
0.0 - 1.0 min: 0% B (Isocratic hold for polar retention)
-
1.0 - 5.0 min: 0%
30% B (Linear gradient) -
5.0 - 6.0 min: 30%
95% B (Wash) -
6.0 - 8.0 min: 0% B (Re-equilibration)
Mass Spectrometry Parameters (MRM)
-
Ionization: ESI Positive Mode
-
Capillary Voltage: 3.0 kV
-
Source Temp: 500°C
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Identity |
| MTI (Quant) | 299.1 | 137.1 | 30 | 22 | Hypoxanthine Base |
| MTI (Qual) | 299.1 | 163.1 | 30 | 18 | Ribose-S-Me |
| MTA (Interference Check) | 298.1 | 136.1 | 30 | 20 | Adenine Base |
| IS (d3-MTA) | 301.1 | 136.1 | 30 | 20 | Adenine Base |
Note: MTI (299.1) and MTA (298.1) are close in mass. Ensure your quadrupole resolution is set to "Unit" or better to prevent crosstalk.
Workflow Visualization
Figure 2: Optimized protein precipitation workflow for polar nucleoside extraction.
Validation & Troubleshooting
Self-Validating the Protocol
To ensure this protocol is working in your lab, perform the "Post-Column Infusion" test:
-
Infuse a standard solution of MTI (100 ng/mL) continuously into the MS source.
-
Inject a "Blank Matrix" extract via the LC.
-
Monitor the MTI baseline. A significant dip in the baseline at the MTI retention time indicates ion suppression. If suppression >20%, switch to a HILIC column (Waters BEH Amide) or perform SPE using an MCX (Mixed-Mode Cation Exchange) cartridge.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| MTA/MTI Co-elution | Gradient too steep. | Extend the initial isocratic hold at 0% B. |
| Low Recovery | Protein binding or degradation. | Ensure plasma is acidified immediately upon collection. |
| Peak Tailing | Secondary interactions. | Increase buffer strength (Ammonium Formate 10mM) or check column age. |
| M+16 Peak Observed | Oxidation (Sulfoxide). | Lower evaporation temperature; ensure solvents are degassed. |
References
-
Stevens, A. P., et al. (2008). "Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry." Journal of Chromatography B.
- Context: Establishes the baseline for MTA/MTI extraction and the importance of MTAP deficiency.
-
Sekowska, A., et al. (2019). "Revisiting the methionine salvage pathway and its paralogues." MicrobiologyOpen.
- Context: detailed mapping of the salvage pathway and the deamin
-
Yoo, I. Y., et al. (2018). "Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method."[4] Annals of Laboratory Medicine.
- Context: Provides critical data on the stability of sulfur-containing nucleosides and the necessity of acidific
-
Zhang, Y., et al. (2014). "Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides." Molecules.
- Context: Reviews chromatographic strategies (HILIC vs RP)
Application Notes and Protocols for the Chemical Synthesis of 5'-Deoxy-5'-methylthioinosine and its Analogs
Abstract
This document provides a comprehensive guide for the chemical synthesis of 5'-deoxy-5'-methylthioinosine (5'-dMTI) and its structural analogs. 5'-Deoxy-5'-methylthioadenosine (MTA), a naturally occurring thioether nucleoside, is a critical byproduct of the polyamine biosynthetic pathway and plays a significant role in cellular metabolism, including purine and methionine salvage.[1][2] The structural analog, 5'-dMTI, and other derivatives are of significant interest to researchers in medicinal chemistry and drug development for their potential as modulators of various enzymatic pathways.[3] Notably, many cancer cell lines exhibit a deficiency in the enzyme methylthioadenosine phosphorylase (MTAP), which is responsible for metabolizing MTA.[4][5] This deficiency leads to an accumulation of MTA and creates a therapeutic vulnerability that can be exploited by MTA analogs or drugs that target pathways sensitive to MTA levels.[6][7][8]
These application notes detail a robust and versatile synthetic strategy, commencing from the readily available starting material, inosine. The protocols are designed for accessibility and reproducibility in a standard organic chemistry laboratory setting. We provide step-by-step procedures for key transformations, including regioselective protection of the ribose moiety, conversion of the 5'-hydroxyl group to an effective leaving group, and subsequent nucleophilic substitution with various thiols. Furthermore, comprehensive guidelines for the purification and rigorous spectroscopic characterization of intermediates and final products are presented to ensure both high purity and structural integrity.
Introduction: The Biological and Therapeutic Rationale
5'-Deoxy-5'-methylthioadenosine (MTA) is generated from S-adenosylmethionine (SAM) during the synthesis of spermidine and spermine, essential polyamines for cell growth and proliferation.[9] MTA itself is a potent inhibitor of several cellular processes, including protein carboxylmethylation and polyamine synthesis.[10][11] In healthy cells, its concentration is kept low by the enzyme methylthioadenosine phosphorylase (MTAP), which cleaves MTA into adenine and 5-methylthioribose-1-phosphate, recycling these components for purine and methionine synthesis.[1][12][13]
A significant portion of human cancers, estimated at around 10%, exhibit a deletion of the MTAP gene, often co-deleted with the adjacent tumor suppressor gene CDKN2A.[6][8] This genetic alteration renders cancer cells incapable of salvaging adenine and methionine from MTA, leading to its intracellular accumulation and creating a unique metabolic state that can be therapeutically targeted.[5] The synthesis of stable analogs of MTA, such as 5'-deoxy-5'-methylthioinosine (which can be formed by the deamination of adenine to hypoxanthine[14]), allows for the exploration of structure-activity relationships and the development of novel antineoplastic agents.[15][16] These analogs can act as substrates or inhibitors for enzymes in related pathways, demonstrating selective cytotoxicity towards MTAP-deficient tumors.[16][17]
Overall Synthetic Strategy
The synthesis of 5'-deoxy-5'-methylthioinosine and its analogs is most effectively achieved through a multi-step pathway starting from inosine. The strategy hinges on the selective modification of the 5'-position of the ribose sugar. The general workflow involves three primary stages:
-
Protection of Ribose Hydroxyls: The 2'- and 3'-hydroxyl groups of the inosine ribose ring are protected to prevent unwanted side reactions in subsequent steps. An acid-catalyzed reaction with 2,2-dimethoxypropane to form an acetonide (isopropylidene ketal) is a highly efficient and standard method.
-
Activation of the 5'-Position: The 5'-hydroxyl group is converted into a good leaving group. A common and effective method is the Appel reaction, which transforms the alcohol into a 5'-iodo derivative. Iodide is an excellent leaving group for subsequent nucleophilic substitution.[18]
-
Nucleophilic Substitution and Deprotection: The 5'-iodo intermediate is reacted with a chosen thiol (e.g., sodium methylthiolate for 5'-dMTI) via an S_N2 mechanism.[19] The final step involves the removal of the 2',3'-O-isopropylidene protecting group under acidic conditions to yield the target compound.
This modular approach allows for the synthesis of a library of analogs by simply varying the thiol nucleophile in the substitution step.
Part 1: Synthesis of Key Intermediate: 5'-Deoxy-5'-iodo-2',3'-O-isopropylideneinosine
Principle and Rationale
The first phase of the synthesis focuses on creating a key intermediate where the 5'-position is primed for nucleophilic attack. This requires two sequential transformations: protection of the vicinal diols at the 2' and 3' positions, followed by the conversion of the 5'-primary alcohol into an iodide.
-
Protection: The 2',3'-hydroxyls are protected as an isopropylidene ketal. This group is stable to the conditions of the subsequent iodination reaction but can be easily removed at the end of the synthesis under mild acidic conditions. This step ensures the regioselective activation of only the 5'-hydroxyl group.
-
Iodination: The Appel reaction provides a mild and efficient method for converting primary alcohols to alkyl iodides. It utilizes triphenylphosphine (PPh₃) and iodine (I₂). The mechanism involves the formation of a phosphonium iodide intermediate, which is then displaced by the iodide ion in an S_N2 reaction at the 5'-carbon.
Protocol 1.1: Synthesis of 2',3'-O-Isopropylideneinosine
| Reagent/Parameter | Quantity/Value | Molar Eq. | Notes |
| Inosine | 5.0 g | 1.0 | Ensure starting material is dry. |
| 2,2-Dimethoxypropane | 50 mL | Excess | Acts as both reagent and solvent. |
| p-Toluenesulfonic acid (p-TsOH) | 350 mg | 0.1 | Catalyst. |
| Solvent | Acetone | 50 mL | Co-solvent. |
| Reaction Temperature | Room Temperature | - | - |
| Reaction Time | 12-16 hours | - | Monitor by TLC. |
Step-by-Step Methodology:
-
Suspend inosine (5.0 g) in a mixture of acetone (50 mL) and 2,2-dimethoxypropane (50 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.
-
Add p-toluenesulfonic acid (350 mg) to the suspension.
-
Stir the mixture at room temperature. The suspension will gradually dissolve as the reaction proceeds.
-
Monitor the reaction progress using thin-layer chromatography (TLC) (e.g., mobile phase: 10% methanol in dichloromethane). The product will have a higher R_f value than the starting inosine.
-
Once the reaction is complete (typically overnight), quench the reaction by adding triethylamine (Et₃N) dropwise until the solution is neutral or slightly basic (check with pH paper).
-
Concentrate the mixture under reduced pressure to remove the solvents.
-
Redissolve the resulting residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH) to afford 2',3'-O-isopropylideneinosine as a white solid.
Protocol 1.2: Iodination of 2',3'-O-Isopropylideneinosine
| Reagent/Parameter | Quantity/Value | Molar Eq. | Notes |
| 2',3'-O-Isopropylideneinosine | 3.08 g | 1.0 | Product from Protocol 1.1. |
| Triphenylphosphine (PPh₃) | 3.93 g | 1.5 | - |
| Iodine (I₂) | 3.81 g | 1.5 | Add portion-wise to control exotherm. |
| Imidazole | 1.02 g | 1.5 | Acts as a mild base and catalyst. |
| Solvent | Toluene/Acetonitrile (3:1) | 100 mL | - |
| Reaction Temperature | 80 °C | - | - |
| Reaction Time | 2-3 hours | - | Monitor by TLC. |
Step-by-Step Methodology:
-
Dissolve 2',3'-O-isopropylideneinosine (3.08 g), triphenylphosphine (3.93 g), and imidazole (1.02 g) in a 3:1 mixture of toluene and acetonitrile (100 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the solution to 80 °C with stirring.
-
Add iodine (3.81 g) portion-wise over 15-20 minutes. The solution will turn dark brown.
-
Maintain the reaction at 80 °C and monitor its progress by TLC (e.g., mobile phase: 5% methanol in dichloromethane).
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (to quench excess iodine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 5'-deoxy-5'-iodo-2',3'-O-isopropylideneinosine as a pale yellow solid.
Part 2: Synthesis of 5'-Deoxy-5'-methylthioinosine (5'-dMTI)
Principle and Rationale
This stage involves the core bond-forming reaction to install the methylthio group. The 5'-iodo intermediate is an excellent substrate for S_N2 reactions. Sodium methylthiolate (NaSMe) is used as the nucleophile, which displaces the iodide leaving group. The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the dissolution of the nucleophile and promote the S_N2 pathway. The synthesis is completed by removing the isopropylidene protecting group using aqueous acid.
Protocol 2.1: Nucleophilic Substitution with Sodium Methylthiolate
| Reagent/Parameter | Quantity/Value | Molar Eq. | Notes |
| 5'-iodo-intermediate | 4.18 g | 1.0 | Product from Protocol 1.2. |
| Sodium methylthiolate (NaSMe) | 1.05 g | 1.5 | Highly hygroscopic; handle with care. |
| Solvent | Anhydrous DMF | 50 mL | - |
| Reaction Temperature | Room Temperature | - | - |
| Reaction Time | 4-6 hours | - | Monitor by TLC. |
Step-by-Step Methodology:
-
Dissolve the 5'-deoxy-5'-iodo intermediate (4.18 g) in anhydrous DMF (50 mL) in a flask under an inert atmosphere.
-
Add sodium methylthiolate (1.05 g) to the solution in one portion.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC (e.g., mobile phase: 50% ethyl acetate in hexanes).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product, protected 5'-deoxy-5'-methylthioinosine, is often carried forward to the deprotection step without further purification.
Protocol 2.2: Deprotection to Yield 5'-dMTI
| Reagent/Parameter | Quantity/Value | Notes |
| Crude Protected 5'-dMTI | ~3.5 g | From Protocol 2.1. |
| Trifluoroacetic acid (TFA) | 10 mL | - |
| Water | 10 mL | - |
| Reaction Temperature | Room Temperature | - |
| Reaction Time | 1-2 hours | Monitor by TLC/LC-MS. |
Step-by-Step Methodology:
-
Dissolve the crude product from the previous step in a 1:1 mixture of trifluoroacetic acid and water (20 mL total).
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS until all starting material is consumed.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Concentrate the aqueous solution under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) or by preparative reverse-phase HPLC to obtain the final product, 5'-deoxy-5'-methylthioinosine, as a white solid.
Part 3: Synthesis of 5'-Deoxy-5'-Alkylthioinosine Analogs
The described synthetic route is highly adaptable for creating a variety of analogs. By substituting sodium methylthiolate in Protocol 2.1 with other sodium or potassium alkylthiolates (R-S⁻Na⁺/K⁺), a diverse library of compounds can be generated. The thiolate can be prepared in situ by reacting the corresponding thiol (R-SH) with a strong base like sodium hydride (NaH) in an aprotic solvent prior to the addition of the 5'-iodo intermediate.
Part 4: Characterization and Quality Control
Rigorous characterization is essential to confirm the structure and purity of the synthesized analogs. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be employed.[20][21]
Spectroscopic Data
The identity of 5'-deoxy-5'-methylthioinosine can be confirmed by its characteristic spectral data.[22]
| Technique | Expected Observations |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~8.3 (s, 1H, H-2), ~8.1 (s, 1H, H-8), ~5.8 (d, 1H, H-1'), ~4.6 (m, 1H, H-2'), ~4.2 (m, 1H, H-3'), ~4.0 (m, 1H, H-4'), ~2.8 (m, 2H, H-5'), ~2.1 (s, 3H, S-CH₃). Disappearance of 5'-OH protons. |
| ¹³C NMR (DMSO-d₆) | δ (ppm): ~156 (C-6), ~148 (C-4), ~145 (C-2), ~138 (C-8), ~124 (C-5), ~87 (C-1'), ~83 (C-4'), ~74 (C-2'), ~72 (C-3'), ~35 (C-5'), ~15 (S-CH₃). |
| HRMS (ESI+) | m/z: Calculated for C₁₁H₁₅N₄O₃S⁺ [M+H]⁺: 299.0865; Found: 299.08XX. |
HPLC Protocol for Purity Assessment
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Purity | ≥95% |
Conclusion
The protocols outlined in this guide describe a logical and adaptable synthetic route to 5'-deoxy-5'-methylthioinosine and its analogs. By providing detailed, step-by-step instructions and emphasizing the rationale behind key transformations, these notes are intended to empower researchers in medicinal chemistry and chemical biology. The ability to systematically modify the thioether substituent at the 5'-position offers a powerful tool for probing structure-activity relationships and developing novel therapeutics, particularly for the treatment of MTAP-deficient cancers. Rigorous adherence to the purification and analytical characterization workflows will ensure the generation of high-quality compounds suitable for biological evaluation.
References
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Metastasis-associated protein 1: a druggable target in cancer treatment - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
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Targeting 5'-deoxy-5'-(methylthio)adenosine phosphorylase by 5'-haloalkyl analogues of 5'. (n.d.). PubMed. Retrieved February 20, 2026, from [Link]
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Pegg, A. E. (2010). Mammalian Polyamine Metabolism and Function. IUBMB Life, 61(9), 880-894. Retrieved February 20, 2026, from [Link]
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Kamatani, N., & Carson, D. A. (1980). Abnormal Regulation of Methylthioadenosine and Polyamine Metabolism in Methylthioadenosine Phosphorylase-deficient Human Leukemic Cell Lines. Cancer Research, 40(11), 4178-4182. Retrieved February 20, 2026, from [Link]
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Balasundaram, D., et al. (2013). Methylthioadenosine and polyamine biosynthesis in a Saccharomyces cerevisiae meu1Δ mutant. ResearchGate. Retrieved February 20, 2026, from [Link]
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Avila, M. A., et al. (2004). Methylthioadenosine. Current Medicinal Chemistry, 11(9), 1259-1268. Retrieved February 20, 2026, from [Link]
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Montgomery, J. A., et al. (1974). Analogs of 5'-deoxy-5'-(methylthio)adenosine. Journal of Medicinal Chemistry, 17(11), 1197-1207. Retrieved February 20, 2026, from [Link]
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Savarese, T. M., et al. (1983). 5'-deoxy-5'-methylthioadenosine phosphorylase--II. Role of the enzyme in the metabolism and antineoplastic action of adenine-substituted analogs of 5'-deoxy-5'-methylthioadenosine. Biochemical Pharmacology, 32(12), 1891-1900. Retrieved February 20, 2026, from [Link]
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Mirati Therapeutics, Inc. (2023). Cancer Discovery Publishes Preclinical and Initial Clinical Data for MRTX1719 to Treat MTAP-Deleted Cancers through Novel Approach to MTA-Cooperative PRMT5 Inhibition. FirstWord Pharma. Retrieved February 20, 2026, from [Link]
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The role of polyamine metabolism in cellular function and physiology. (n.d.). Physiology.org. Retrieved February 20, 2026, from [Link]
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Unveiling changes in the landscape of patient populations in cancer early drug development. (2017). Oncotarget. Retrieved February 20, 2026, from [Link]
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(PDF) Mineral Trioxide Aggregates (MTA) in Dentistry: A Review on Chemistry, Synthesis Methods, and Critical Properties. (2022). ResearchGate. Retrieved February 20, 2026, from [Link]
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Cacciapuoti, G., et al. (1986). Purification and characterization of 5'-deoxy-5'-methylthioadenosine phosphorylase from human placenta. The Journal of Biological Chemistry, 261(26), 12125-12131. Retrieved February 20, 2026, from [Link]
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Della Ragione, F., et al. (1991). Purification and characterization of 5'-deoxy-5'-methylthioadenosine (MTA) phosphorylase from human liver. Biochemical Pharmacology, 41(12), 2023-2030. Retrieved February 20, 2026, from [Link]
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Szabó, T., Kers, A., & Stawinski, J. (1996). A new approach to the synthesis of the 5'-deoxy-5'-methylphosphonate linked thymidine oligonucleotide analogues. Nucleic Acids Research, 24(19), 3840-3846. Retrieved February 20, 2026, from [Link]
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Smith, C. R., et al. (2023). MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer. Cancer Discovery, 13(11), 2390-2407. Retrieved February 20, 2026, from [Link]
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Synthesis and in vitro toxicity of 4-MTA, its characteristic clandestine synthesis byproducts and related sulfur substituted α-alkylthioamphetamines. (2007). ResearchGate. Retrieved February 20, 2026, from [Link]
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Verheyden, J. P. H., & Moffatt, J. G. (1971). Halo sugar nucleosides. 6. Synthesis of some 5'-deoxy-5'-iodo and 4',5'-unsaturated purine nucleosides. The Journal of Organic Chemistry, 36(2), 250-254. Retrieved February 20, 2026, from [Link]
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Mirati Therapeutics, Inc. (2023). Cancer Discovery Publishes Preclinical and Initial Clinical Data for MRTX1719 to Treat MTAP-Deleted Cancers through Novel Approach to MTA-Cooperative PRMT5 Inhibition. PR Newswire. Retrieved February 20, 2026, from [Link]
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Showing Compound 5'-Methylthioadenosine (FDB022465). (2011). FooDB. Retrieved February 20, 2026, from [Link]
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Chaiyawat, P., et al. (2024). Quantitative proteomics analysis reveals possible anticancer mechanisms of 5'-deoxy-5'-methylthioadenosine in cholangiocarcinoma cells. PLOS ONE, 19(6), e0305374. Retrieved February 20, 2026, from [Link]
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Hiraoka, H., et al. (1973). A new synthesis of 5'-deoxy-8,5'-cyclo-adenosine and -inosine: conformationally-fixed purine nucleosides. Chemical & Pharmaceutical Bulletin, 21(12), 2773-2777. Retrieved February 20, 2026, from [Link]
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S-(3-aminophenyl)-5'-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil in treatment of MTAP-deficient cancer. (2024). bioRxiv. Retrieved February 20, 2026, from [Link]
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5'-Deoxy-5'-methylthioinosine. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]
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Ghoda, L. Y., et al. (1984). Conversion of 5'-deoxy-5'-methylthioadenosine and 5'-deoxy-5'-methylthioinosine to methionine in cultured human leukemic cells. Cancer Research, 44(8), 3189-3193. Retrieved February 20, 2026, from [Link]
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Scheme 2. Synthetic pathways for the preparation of 5-methylthio-,... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
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5′-Methylthioadenosine. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]
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Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. (2025). MDPI. Retrieved February 20, 2026, from [Link]
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MTA as A Revolution in Endodontics-A Review. (2013). IOSR Journal. Retrieved February 20, 2026, from [Link]
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Smith, C. R., et al. (2023). Scalable Atroposelective Synthesis of MRTX1719: An Inhibitor of the PRMT5/MTA Complex. Organic Process Research & Development, 27(6), 1083-1095. Retrieved February 20, 2026, from [Link]
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Physical and chemical properties of experimental mixture of mineral trioxide aggregate and glass ionomer cement. (2013). Restorative Dentistry & Endodontics. Retrieved February 20, 2026, from [Link]
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Smith, C. R., et al. (2022). Fragment-Based Discovery of MRTX1719, a Synthetic Lethal Inhibitor of the PRMT5•MTA Complex for the Treatment of MTAP-Deleted Cancers. Journal of Medicinal Chemistry, 65(12), 8413-8435. Retrieved February 20, 2026, from [Link]
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COMBINING NMR SPECTROSCOPY AND MASS SPECTROMETRY FOR THE METABOLIC PROFILING OF SOLID MATRICES. (n.d.). UniMiB. Retrieved February 20, 2026, from [Link]
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Characterization of the Mineral Trioxide Aggregate–Resin Modified Glass Ionomer Cement Interface in Different Setting Conditions. (2012). Journal of Endodontics. Retrieved February 20, 2026, from [Link]
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Formation of deoxyinosine and inosine. Deamination of adenine to... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
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Applications of Spectroscopic Techniques in Characterization of Biological Compounds. (2025). IJSAT. Retrieved February 20, 2026, from [Link]
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Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
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nucleophilic substitution and elimination of alkyl halides. (n.d.). University of Calgary. Retrieved February 20, 2026, from [Link]
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Study of nucleophilic aromatic substitution with diaryliodonium salts. (n.d.). DiVA. Retrieved February 20, 2026, from [Link]
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Nucleophilic Substitution at a Coordinatively Saturated Five-Membered NHC∙Haloborane Centre. (n.d.). MDPI. Retrieved February 20, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Separating MTI and MTA Peaks in Reverse-Phase HPLC
Welcome to the technical support center dedicated to resolving one of the more nuanced challenges in analytical chemistry: the separation of 5'-deoxy-5'-methylthioinosine (MTI) and 5'-deoxy-5'-methylthioadenosine (MTA) using reverse-phase high-performance liquid chromatography (RP-HPLC). This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in achieving baseline resolution between these two closely related nucleoside analogs.
The structural similarity of MTI and MTA, differing only by a single functional group on the purine ring, makes their separation a formidable task. This resource provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these challenges in your laboratory.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate MTI and MTA using standard C18 columns?
Standard C18 columns primarily separate compounds based on hydrophobicity.[1][2] MTI and MTA are both polar molecules with very similar hydrophobic characteristics, leading to insufficient differential retention on a typical C18 stationary phase and resulting in co-elution or poor resolution.[3]
Q2: What is the most critical parameter to adjust for improving MTI and MTA separation?
Mobile phase composition, particularly pH and the choice of organic modifier, is the most critical factor.[4][5][6] Fine-tuning the mobile phase can exploit the subtle differences in the physicochemical properties of MTI and MTA, enhancing selectivity.[6][7]
Q3: Can I use gradient elution to improve the separation?
Yes, gradient elution can be a powerful tool.[7][8] By gradually increasing the organic solvent concentration, you can improve peak shape and potentially resolve closely eluting compounds like MTI and MTA, especially in complex sample matrices.[9]
Q4: Are there alternative stationary phases that might work better than C18?
While C18 is the most common, other stationary phases can offer different selectivities.[10][11] Phenyl-hexyl or pentafluorophenyl (PFP) columns, for example, can provide alternative retention mechanisms, such as π-π interactions, which may improve the separation of aromatic compounds like MTI and MTA.[3]
Troubleshooting Guide: From Co-elution to Baseline Resolution
This section provides a systematic approach to troubleshooting and optimizing the separation of MTI and MTA. Each subsection addresses a specific issue, explains the underlying principles, and offers actionable protocols.
Problem 1: Complete Co-elution or a Single Broad Peak
This is the most common starting point and indicates that the current method lacks the necessary selectivity to differentiate between MTI and MTA.
Underlying Causes:
-
Insufficient Retention: The analytes have minimal interaction with the stationary phase, causing them to elute together at or near the void volume.[3]
-
Lack of Selectivity: The mobile phase and stationary phase combination fails to exploit the minor structural differences between MTI and MTA.[2]
Troubleshooting Workflow
Caption: Troubleshooting workflow for MTI/MTA co-elution.
Experimental Protocols:
1. Mobile Phase Strength Adjustment (Isocratic Elution)
-
Objective: Increase retention to allow for potential separation.
-
Protocol:
-
Start with a highly aqueous mobile phase (e.g., 95% aqueous, 5% organic).
-
Gradually increase the organic content in small increments (e.g., 2-3%) while monitoring the retention times of the combined peak.
-
The goal is to achieve retention factors (k') between 2 and 10 for better separation potential.
-
2. Mobile Phase pH Optimization
-
Objective: Exploit differences in the pKa values of MTI and MTA to alter their ionization state and, consequently, their polarity and retention.
-
Protocol:
-
Prepare a series of mobile phase buffers with pH values ranging from acidic to neutral (e.g., pH 3.0, 4.5, 6.0, 7.0). A buffer concentration of 10-25 mM is typically sufficient.[6]
-
Use a consistent organic modifier and concentration for all pH evaluations.
-
Inject the MTI/MTA standard at each pH and observe the changes in retention and selectivity. A pH near the pKa of one of the compounds can often lead to significant changes in retention time.[12]
-
| Mobile Phase Additive | Typical pH Range | Considerations |
| Formic Acid (0.1%) | 2.5 - 3.5 | Volatile and MS-compatible. Good for protonating silanols and suppressing ionization of acidic analytes.[12][13] |
| Acetic Acid (0.1%) | 3.5 - 4.5 | Volatile and MS-compatible. |
| Ammonium Acetate (10 mM) | 6.5 - 7.5 | Good for near-neutral pH and is MS-compatible.[12][14] |
| Phosphate Buffer (10-25 mM) | 2.0 - 3.0 & 6.2 - 8.2 | Non-volatile, not suitable for MS. Provides excellent buffering capacity.[15] |
3. Evaluation of Organic Modifier
-
Objective: Alter selectivity by changing the organic component of the mobile phase.
-
Protocol:
-
If using acetonitrile, switch to methanol, or vice-versa.[6]
-
Begin with a concentration of the new organic modifier that gives a similar retention time as the original method.
-
Compare the chromatograms to see if the selectivity between MTI and MTA has improved.
-
Problem 2: Poor Resolution (Rs < 1.5)
In this scenario, two peaks are visible but not baseline separated. The goal is to increase the distance between the peaks and/or decrease their width.
Underlying Causes:
-
Suboptimal Selectivity: The chosen conditions provide some differentiation, but it's not enough for complete separation.
-
Poor Efficiency: Peak broadening can cause otherwise separated peaks to overlap. This can be due to issues with the column, flow rate, or extra-column volume.
Troubleshooting Workflow
Caption: Workflow for optimizing poor MTI/MTA resolution.
Experimental Protocols:
1. Gradient Optimization
-
Objective: To improve resolution by creating a shallower gradient around the elution time of MTI and MTA.
-
Protocol:
-
First, run a scout gradient (e.g., 5-95% organic over 20 minutes) to determine the approximate organic percentage at which MTI and MTA elute.
-
Design a new gradient that is shallower in the region where the analytes elute. For example, if they elute at ~30% organic, a new gradient could be: 0-5 min, 5% organic; 5-25 min, 5-40% organic; 25-30 min, 40-95% organic.
-
2. Temperature Optimization
-
Objective: To improve peak shape and potentially alter selectivity by changing the column temperature.
-
Protocol:
-
Systematically vary the column temperature (e.g., 25°C, 30°C, 35°C, 40°C).
-
Higher temperatures generally decrease viscosity, leading to sharper peaks and shorter retention times.[8]
-
Monitor both resolution and peak shape at each temperature to find the optimum.
-
Problem 3: Peak Tailing
Asymmetric peaks can compromise resolution and accurate integration. For purine-like compounds, this is often due to secondary interactions with the stationary phase.
Underlying Causes:
-
Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic functional groups on MTI and MTA, leading to peak tailing.[3]
-
Column Overload: Injecting too much sample can saturate the stationary phase.
Troubleshooting Steps:
-
Reduce Sample Concentration: Dilute the sample and reinject to see if peak shape improves.
-
Use a Low-pH Mobile Phase: An acidic mobile phase (e.g., with 0.1% formic or trifluoroacetic acid) can protonate the silanol groups, reducing their interaction with the analytes.[3]
-
Employ an End-Capped Column: Modern, high-purity, end-capped columns have fewer active silanol sites and are less prone to causing peak tailing for basic compounds.
-
Increase Buffer Concentration: In some cases, a higher buffer concentration (up to 50 mM, if not using MS) can help to mask silanol interactions.[6]
References
- Shiama Thiageswaran. (2025, July 4). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance.
- Development and Validation of a Single HPLC Method for Analysis of Purines in Fish Oil Supplements. (2013, December 15). Semantic Scholar.
- Nucleoside Analogs: A Review of Its Source and Separation Processes. (2023, October 12). PMC.
- Optimizing MS-Compatible Mobile Phases for IEX Separ
- Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023, January 19). PMC.
- How to optimize your mobile phase to improve selectivity and resolution in chrom
- HPLC chromatogram showing separation of pure purine compounds added to blank serum. (n.d.).
- Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. (2024, July 12).
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
- Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. (2021, June 20). Research Journal of Pharmacy and Technology.
- Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). alwsci.
- Challenges in HPLC Technology and Potential Solutions. (2023, October 2). G-M-I, Inc.
- HPLC Column Selection - Choosing the Right Column. (2024, April 9). GenTech Scientific.
- Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc.
- HPLC Column Selection Guide. (2025, April 1). SCION Instruments.
- Development and Validation of an HPLC Method for Simultaneous Assay of MCI and MI in Shampoos Containing Plant Extracts. (2019, November 20). PMC.
- Method Development Guide (rev. 05/04). (n.d.). HPLC.
- Choosing the Right HPLC Stationary Phase. (2020, November 12).
- Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions. (2025, November 3).
- Reverse Phase HPLC Basics for LC/MS. (2001, July 22). IonSource.
- HPLC Method Development Step by Step. (2022, May 16). YouTube.
- Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. (2014, November 1).
- Hplc method development and valid
- HPLC Method Development and Validation for Pharmaceutical Analysis. (2020, November 15).
- Principles of HPLC (3) Separation modes. (2025, December 9). JASCO Global.
Sources
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- 2. chromatographyonline.com [chromatographyonline.com]
- 3. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 5. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 8. ionsource.com [ionsource.com]
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- 10. sepscience.com [sepscience.com]
- 11. gentechscientific.com [gentechscientific.com]
- 12. Improving Separation of Peaks in RP HPLC | MICROSOLV [mtc-usa.com]
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- 15. Development and Validation of an HPLC Method for Simultaneous Assay of MCI and MI in Shampoos Containing Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5'-Deoxy-5'-Methylthioinosine (MTI) Uptake
The following technical guide addresses the troubleshooting of low cellular uptake for 5'-deoxy-5'-methylthioinosine (MTI) . This guide is structured for researchers investigating the methionine salvage pathway (MSP), particularly in the context of MTAP-deficient cancers where MTI serves as a critical alternative salvage metabolite.
Phase 1: Diagnostic Triage
Status: User reports "low uptake" or "no biological effect" of MTI in cell culture. Primary Suspects:
-
The "Revolving Door" Effect: MTI is not trapped by phosphorylation; it relies on rapid metabolic conversion.
-
Extracellular Degradation: Serum enzymes (PNP) destroy MTI before it enters the cell.
-
Competitive Inhibition: Standard media formulations contain high levels of competing nucleosides.
-
Efflux During Analysis: Improper washing steps remove intracellular MTI before detection.
Phase 2: Mechanistic Troubleshooting (The "Why")
The Transport-Metabolism Axis
Unlike adenosine, which is "trapped" intracellularly by Adenosine Kinase (ADK) converting it to AMP, MTI is not a substrate for kinases . It enters via Equilibrative Nucleoside Transporters (ENTs) and must be immediately processed by Purine Nucleoside Phosphorylase (PNP) into 5-methylthioribose-1-phosphate (MTR-1-P) to be retained.
-
If PNP is inactive/absent: MTI equilibrates across the membrane. Intracellular concentration will never exceed extracellular concentration.
-
If PNP is active: MTI is consumed, creating a "sink" that drives further uptake.
Pathway Visualization
The following diagram illustrates the critical failure points in MTI handling.
Caption: Figure 1. MTI uptake dynamics. Key failure points are extracellular degradation by serum PNP and competitive inhibition at the ENT transporter interface.
Phase 3: Step-by-Step Troubleshooting Guide
Issue 1: "I see no intracellular MTI by LC-MS."
Root Cause: MTI is likely being metabolized too fast or washing out during sample prep.
-
The "Wash-Out" Error: ENTs are bidirectional. If you wash cells with PBS at room temperature, MTI effluxes within seconds (
). -
The "Metabolic Sink" Effect: Intracellular PNP converts MTI to MTR-1-P. You are looking for the wrong molecule.
Corrective Protocol: Oil-Spin Termination Do not wash adherent cells. Use this "Spin-Through-Oil" method for suspension cells or rapid lysis for adherent cells.
-
Prepare Tubes: Layer 100 µL of silicone oil (density 1.03 g/mL) over 50 µL of 1M Perchloric Acid (PCA) in a microfuge tube.
-
Incubate: Treat cells with MTI.
-
Terminate: Layer cell suspension (200 µL) on top of the oil.
-
Spin: Centrifuge immediately at 14,000 x g for 30 seconds.
-
Result: Cells pass through the oil into the acid (instant lysis/stop). Media stays above the oil.
-
-
Analyze: Neutralize the PCA fraction and analyze for MTR-1-P and Methionine , not just MTI.
Issue 2: "The MTI is degrading in the media before I add it to cells."
Root Cause: Fetal Bovine Serum (FBS) contains bovine PNP and Adenosine Deaminase (ADA).
-
Mechanism: Bovine PNP in serum cleaves MTI into Hypoxanthine + MTR-1-P (extracellular). MTR-1-P is charged and cannot enter the cell.
-
Verification: Incubate MTI in your complete media (cell-free) at 37°C for 4 hours. Analyze by LC-MS. If MTI drops, your serum is the culprit.
Corrective Action:
-
Option A: Use Heat-Inactivated Dialyzed FBS (Note: Standard heat inactivation [56°C] may not fully kill PNP; 65°C is often required but risks damaging growth factors).
-
Option B (Recommended): Use serum-free media for the uptake pulse (1–4 hours).
-
Option C: Add a PNP inhibitor (e.g., Immucillin-H) to the media only if you are studying transport kinetics, not metabolic salvage (since this blocks the intracellular pathway too).
Issue 3: "Uptake is inconsistent between cell lines."
Root Cause: Differential expression of ENT1/ENT2 or competition with endogenous inosine.
Comparative Data: Transporter Specificity
| Parameter | ENT1 (SLC29A1) | ENT2 (SLC29A2) | Impact on MTI |
|---|---|---|---|
| Primary Substrates | Adenosine, Cytidine | Inosine, Uridine, Hypoxanthine | MTI prefers ENT2 (Inosine analog) |
| Inhibitor Sensitivity | NBMPR (nM range) | NBMPR (µM range) | Use 100 nM NBMPR to block ENT1 specifically. |
| Competition | Sensitive to Adenosine | Sensitive to Inosine (High in media) | High Inosine in media blocks MTI uptake. |
Corrective Action:
-
Check Media Formulation: DMEM and RPMI often contain varying levels of nucleosides. Use dialyzed serum to remove background inosine.
-
Expression Check: Verify SLC29A2 (ENT2) expression in your cell line via qPCR.
Phase 4: Frequently Asked Questions (FAQs)
Q: Can I use radiolabeled MTI (
-
Do NOT use: Methyl-
H-MTI. The methyl group is transferred to methionine and incorporated into proteins, confounding "uptake" with "protein synthesis." -
USE: Ribose-labeled or Purine-ring labeled MTI. This allows you to track the nucleoside core.
Q: I am using MTI to rescue MTAP-deficient cells. What concentration should I use? A: Typically 10–50 µM .
-
Why? The
of PNP for MTI is higher than for Inosine. You need higher concentrations to drive the "sink." -
Warning: At >100 µM, MTI may act as a weak inhibitor of other methylation reactions due to product inhibition.
Q: Why does adding Adenine inhibit MTI uptake? A: Adenine is a potent inhibitor of both transport (via competition) and the salvage pathway. Adenine competes with MTI for phosphorolysis by PNP (or reaction with PRTases). Ensure your media is not supplemented with excess Adenine.
References
-
Sufrin, J. R., et al. (1983). "Conversion of 5'-deoxy-5'-methylthioadenosine and 5'-deoxy-5'-methylthioinosine to methionine in cultured human leukemic cells." Cancer Research.
- Key Finding: Establishes MTI as a methionine precursor in MTAP-deficient cells via PNP.
-
Guan, R., et al. (2011). "Structural determinants of the 5'-methylthioinosine specificity of Plasmodium purine nucleoside phosphorylase." PLOS ONE.
- Key Finding: Details the structural basis of MTI interaction with PNP.
-
Baldwin, S. A., et al. (1999). "The equilibrative nucleoside transporter family, SLC29."[1] Pflügers Archiv.
- Key Finding: Defines the substrate specificity of ENT1 vs. ENT2 (Inosine preference).
-
Della Ragione, F., et al. (2014). "Differential Neuroprotective Effects of 5′-Deoxy-5′-Methylthioadenosine." PLOS ONE.
- Key Finding: Discusses stability and transport of methylthio-nucleosides in biological systems.
-
Stevens, A. P., et al. (2008).[2] "Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry." Journal of Chromatography B.
- Key Finding: Methodology for extracting and measuring MTA/MTI analogs without wash-out artifacts.
Sources
minimizing oxidation of sulfur-containing nucleosides during storage
Current Status: Operational Ticket ID: S-NUC-OX-PREV Assigned Specialist: Senior Application Scientist, Nucleic Acid Chemistry Division
Executive Summary: The Sulfur Sensitivity Paradox
Welcome to the technical support hub for sulfur-modified nucleosides. You are likely here because you are working with 4-thiouridine (s4U) , 6-thioguanosine (6-sG) , or phosphorothioate (PS) oligonucleotides.
The Core Problem: The very property that makes sulfur useful—its enhanced nucleophilicity and polarizability compared to oxygen—makes it a magnet for oxidative damage. Unlike their canonical oxygen-containing counterparts, thionucleosides are susceptible to two distinct degradation pathways:
-
Desulfurization: Replacement of Sulfur with Oxygen (
), resulting in the canonical nucleoside (e.g., s4U Uridine). -
Disulfide Crosslinking: Oxidative dimerization (
), often driven by "freeze-concentration" effects during improper storage.
This guide synthesizes field-proven protocols to arrest these pathways.
Part 1: Troubleshooting Guide (Q&A)
Scenario A: "My LC-MS data shows a peak with a mass shift of -16 Da."
Diagnosis: Oxidative Desulfurization. This is the hallmark of sulfur-to-oxygen exchange. Sulfur (32 Da) is replaced by Oxygen (16 Da), resulting in a net mass loss of 16 Da.
-
Root Cause: Exposure to Reactive Oxygen Species (ROS), specifically peroxides. This is common if the nucleoside was dissolved in solvents like THF or ethers that accumulate peroxides over time, or if the buffer contained trace transition metals (Fe, Cu) acting as Fenton catalysts.
-
Immediate Fix: Check your solvent age. Discard any THF or PEG-containing solutions older than 1 month.
-
Prevention: Add DTPA (Diethylenetriaminepentaacetic acid) to your buffers. Unlike EDTA, DTPA effectively sequesters transition metals that catalyze ROS formation in oxidative environments.
Scenario B: "I stored my 4-thiouridine at -20°C, but it degraded into a dimer. Shouldn't freezing stop this?"
Diagnosis: The Freeze-Concentration Effect. You are witnessing a counter-intuitive phenomenon where freezing accelerates degradation.
-
Mechanism: As water crystallizes into ice, dissolved solutes (nucleosides and salts) are excluded from the ice lattice and concentrated into microscopic pockets of liquid brine. In these pockets, the local concentration of s4U spikes, drastically increasing the rate of second-order reactions like disulfide dimerization.
-
Evidence: Research indicates that s4U degradation to dimers is often faster at -20°C (slow freezing) than at 4°C or -80°C (flash freezing) due to this concentration effect [1].
-
Corrective Protocol: Do not store at -20°C. Flash freeze in liquid nitrogen to -80°C to bypass the "brine" phase, or store as a lyophilized powder.
Scenario C: "My phosphorothioate oligos have lost nuclease resistance."
Diagnosis: Stereochemical Oxidation. Phosphorothioates (PS) are chiral. Oxidation not only desulfurizes them but can alter the stereochemistry (Rp vs Sp isomers), affecting enzyme binding.
-
Root Cause: High pH storage. At pH > 8.0, the thiolate anion is more prevalent and highly reactive toward aerial oxidation.
-
Solution: Maintain storage pH slightly acidic to neutral (pH 6.0 - 7.0). The protonated thiol (or thione form) is significantly less prone to oxidation than the thiolate anion.
Part 2: Critical Storage Protocols
Protocol 1: Preparation of "Anoxic Shield" Buffer
This buffer system is designed to create a reductive, metal-free environment.
Reagents:
-
Sodium Citrate or Sodium Phosphate (pH 6.5)
-
DTPA (Chelator)
-
TCEP-HCl (Reductant) - Preferred over DTT for stability at neutral pH.
Step-by-Step Workflow:
-
Degassing (Critical):
-
Prepare the base buffer (e.g., 10 mM Sodium Citrate, pH 6.5).
-
Boil the water for 5 minutes or use a vacuum manifold to degas.
-
Why? Removes dissolved oxygen (approx. 8 mg/L at RT) which is the primary oxidant.
-
-
Chelation:
-
Add DTPA to a final concentration of 50 µM.
-
Why? Scavenges trace iron/copper that catalyze radical generation.
-
-
Reduction:
-
Add TCEP-HCl (Tris(2-carboxyethyl)phosphine) to 1-2 mM.
-
Why? TCEP is odorless, stable over a wider pH range than DTT, and irreversibly reduces any disulfide bonds that form, keeping nucleosides in their monomeric state.
-
-
Inert Overlay:
-
After aliquoting the nucleoside solution, gently purge the headspace of the vial with Argon or Nitrogen gas before capping.
-
Why? Argon is heavier than air and forms a more effective blanket than nitrogen.
-
Protocol 2: The "Flash-Strike" Freezing Method
Use this for long-term storage of aqueous stocks (> 1 week).
-
Aliquot: Split stock into single-use volumes (avoid freeze-thaw cycles entirely).
-
Flash Freeze: Submerge tubes in liquid nitrogen or a dry ice/ethanol bath for 30 seconds.
-
Scientific Validation: Rapid cooling prevents the formation of large ice crystals and the associated "freeze-concentration" of solutes, minimizing dimerization risks [1].
-
-
Deep Storage: Transfer immediately to -80°C.
Part 3: Visualizing the Degradation Pathways
The following diagram illustrates the two competing degradation pathways for 4-thiouridine (s4U) and the intervention points.
Caption: Figure 1. Degradation pathways of 4-thiouridine. Red arrows indicate oxidative damage; green elements represent stabilization interventions.
Part 4: Summary Data Table
Stability of Common Sulfur-Nucleosides under Various Conditions
| Nucleoside | Primary Failure Mode | Critical Sensitivity | Recommended Storage |
| 4-Thiouridine (s4U) | Disulfide Dimerization | UV Light, Slow Freezing | -80°C (Flash Frozen), Dark, Acidic pH |
| 6-Thioguanosine | Photo-oxidation | UV Light (340 nm) | Lyophilized, -20°C, Protect from Light |
| Phosphorothioates | Desulfurization ( | Peroxides (in THF/PEG), Low pH | pH 7-8, Avoid THF/PEG, store dry |
| 2-Thiouridine | Hydrolysis/Oxidation | Basic pH | pH 6.0, -80°C |
References
-
Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS. Source: BioRxiv (2025). Key Finding: 4-thiouridine degrades rapidly at -20°C due to freeze-concentration but is stable at -80°C.
-
Reversible oxidative dimerization of 4-thiouridines in tRNA isolates. Source: Nucleic Acids Research / PMC. Key Finding: Spontaneous formation of disulfide bridges in tRNA upon exposure to air; identified as an ex vivo artifact.[1]
-
Peroxide-Mediated Desulfurization of Phosphorothioate Oligonucleotides. Source: Journal of Pharmaceutical Sciences (via ResearchGate). Key Finding: Peroxides in excipients (like PEG) cause S-to-O exchange in phosphorothioates.[2]
-
4-Thiouridine Product Information & Storage. Source: Tocris Bioscience. Key Finding: Standard storage recommendations and solubility data for s4U.
Sources
resolving interference in methylthioinosine UV detection at 254 nm
Technical Support Center: Resolving Interference in Methylthioinosine (MTI) UV Detection
Executive Summary
Detecting 5'-methylthioinosine (MTI) at 254 nm presents a specific challenge: while this wavelength is near the absorption maximum of the hypoxanthine base (~248–250 nm), it is also a "universal" wavelength for aromatic contaminants, mobile phase additives, and structurally related metabolites like 5'-methylthioadenosine (MTA) and adenine.[1][2]
This guide provides a systematic troubleshooting protocol to isolate MTI from spectral noise and co-eluting interferences.
Phase 1: Spectral & Baseline Optimization
"Is the interference real, or is it an artifact?"
Q1: My baseline at 254 nm is noisy or drifting, obscuring the MTI peak. Is my mobile phase the problem?
Diagnosis: At 254 nm, you are operating comfortably above the UV cutoff of water and acetonitrile (190 nm), but you are in the "danger zone" for certain buffers and additives. MTI requires high sensitivity, so even minor background absorbance reduces your signal-to-noise (S/N) ratio.[1][2]
Troubleshooting Protocol:
-
Check Your Modifier: If you are using Trifluoroacetic Acid (TFA) , it absorbs significantly at 210 nm but tails into 254 nm. Old or oxidized TFA turns yellow and absorbs strongly at 254 nm.[1]
-
Solvent Quality: Methanol has a higher UV cutoff (205 nm) than Acetonitrile (190 nm).[1][2] If using gradient elution with Methanol, you may see a "hump" in the baseline as the organic composition changes.
-
Action: Switch to HPLC-grade Acetonitrile for the organic phase to flatten the gradient baseline.
-
-
Detector Reference: Ensure your Reference Wavelength (if using DAD) is set correctly (e.g., 360 nm with 100 nm bandwidth) to subtract lamp fluctuations without subtracting analyte signal.[1][2]
| Solvent/Additive | UV Cutoff (nm) | Suitability for MTI at 254 nm |
| Acetonitrile | 190 | Excellent (Preferred) |
| Methanol | 205 | Good (May drift in gradients) |
| TFA (0.1%) | ~210 | Caution (Use fresh ampoules only) |
| Formate (10 mM) | 210 | Good |
| Acetate (10 mM) | 210 | Good |
| Acetone | 330 | DO NOT USE (Absorbs massively at 254 nm) |
Phase 2: Chromatographic Resolution (Separation)
"I have a peak, but I suspect it's co-eluting with MTA or Adenosine."
Q2: MTI and MTA are structurally similar. How do I ensure they are separated?
Mechanistic Insight: MTI (Hypoxanthine base) and MTA (Adenine base) differ only by a functional group on the purine ring (hydroxyl vs. amino).[2]
-
MTA: More hydrophobic and basic (pKa ~4.2 on the ring nitrogen).
-
MTI: Less hydrophobic and less basic (pKa ~8.8 for N1-H).[1][2]
On a standard C18 column, MTI typically elutes earlier than MTA .[1] If they co-elute, your organic ramp is likely too steep.[1]
Protocol: The "Selectivity Triangle"
-
pH Tuning:
-
Strategy: At pH 6.0 , MTA is neutral/hydrophobic and retains well.[1] MTI is also neutral.[1]
-
Strategy: At pH 3.0 , MTA becomes protonated (MTA+) and elutes faster, potentially crashing into the MTI peak.[1]
-
Recommendation: Use Ammonium Acetate pH 5.8 .[1] This keeps both species neutral, maximizing hydrophobic difference.[1] MTI will elute first, followed by MTA.[1]
-
-
Column Substitution:
-
Gradient Shallowing:
-
Flatten the gradient slope between 5% and 20% organic. MTI and MTA elute relatively early; a steep gradient compresses them.[1]
-
Q3: How do I distinguish MTI from Adenosine?
Adenosine is the most common interference in biological samples.
-
Spectral Check: Adenosine has a UV max at 260 nm .[1] MTI (like Inosine) has a UV max shifted to ~248 nm .[1][2]
-
Ratio Validation: Measure the peak area at 250 nm and 260 nm.
Phase 3: Sample Preparation & Matrix Effects
"My blank is clean, but my sample is a mess."
Q4: Biological matrices (plasma/media) create a huge front at 254 nm.[1][2] How do I clean this up?
Protein precipitation often leaves behind small aromatic metabolites (urates, xanthines) that absorb at 254 nm.[1][2]
Workflow:
-
Protein Crash: Use Perchloric Acid (PCA) instead of methanol/acetonitrile.[1] PCA precipitates proteins and stabilizes the purines.
-
Note: Neutralize with KOH/K2CO3 carefully to prevent salt precipitation in the LC system.
-
-
Solid Phase Extraction (SPE):
-
Logic: Acidify sample (MTA/Adenosine become cationic).[1][2] Load on MCX. Wash neutrals (interferences).[1][2] Elute bases.
-
Warning: MTI is less basic than MTA.[1] Ensure the wash step pH doesn't elute MTI prematurely. A standard HLB (Hydrophilic-Lipophilic Balanced) cartridge is safer for MTI recovery.[1][2]
Visual Troubleshooting Workflows
Figure 1: Diagnostic Decision Tree for UV Interference
Caption: Step-by-step logic flow to identify the source of 254 nm interference—distinguishing between system artifacts and co-elution.
[2]
Figure 2: Separation Mechanism (MTA vs. MTI)
Caption: Theoretical elution order and pKa-driven separation strategy on C18 stationary phase.
References
-
PubChem. (2025).[1][2] 5'-Methylthioinosine Compound Summary. National Library of Medicine. [Link][2]
-
Kromasil. (n.d.).[1][2] FAQ - Which mobile phases work with my detection wavelength?[Link]
-
SIELC Technologies. (n.d.).[1][2] UV-Vis Spectrum of Adenosine. [Link][2]
-
Kamal, M. A., et al. (1990).[1] Measurement of 5'-methylthioadenosine in patients with neoplasms. International Journal of Cancer. [Link]
-
Waters Corporation. (2025).[1][2] Wavelength cutoffs for mixed mobile phases. [Link][2]
Sources
Validation & Comparative
Comparative Toxicology & Metabolic Fate: 5'-deoxy-5'-methylthioinosine (MTI) vs. 5'-deoxy-5'-methylthioadenosine (MTA)
Executive Summary
This technical guide provides a rigorous comparison between 5'-deoxy-5'-methylthioadenosine (MTA) and its deaminated analog, 5'-deoxy-5'-methylthioinosine (MTI) . While structurally similar, these metabolites exhibit divergent toxicity profiles and metabolic fates in mammalian systems.
Key Finding: MTA is a potent, bioactive product inhibitor of methyltransferases (e.g., PRMT5) and accumulates to toxic levels in MTAP-deficient cancers.[1] In contrast, MTI is non-toxic (up to 200 µM) and functions as a "metabolic bypass" substrate. MTI is cleaved by Purine Nucleoside Phosphorylase (PNP) —not MTAP—allowing it to rescue MTAP-deficient cells from methionine starvation.
Part 1: Mechanistic Background & Metabolic Divergence
The toxicity difference between MTA and MTI hinges on the specificity of the Methionine Salvage Pathway . In healthy cells, MTA is rapidly cleared. In MTAP-deficient cells (a common phenotype in glioblastoma, pancreatic, and lung cancers), MTA accumulates, creating a "synthetic lethal" vulnerability. MTI bypasses this blockage entirely.
The Metabolic Fork in the Road
-
MTA Processing: MTA is the obligate substrate of MTA Phosphorylase (MTAP) .[2] It is cleaved into Adenine and 5-methylthioribose-1-phosphate (MTR-1-P).[3]
-
MTI Processing: MTI is not a substrate for MTAP.[4] Instead, it is metabolized by Purine Nucleoside Phosphorylase (PNP) , a ubiquitous enzyme, into Hypoxanthine and MTR-1-P.
-
Convergence: Both pathways yield MTR-1-P, which is recycled back into Methionine.
Pathway Visualization
The following diagram illustrates the metabolic routing and the specific inhibition point of MTA.
Caption: Figure 1: Differential Metabolism of MTA and MTI. MTA is processed by MTAP, while MTI is processed by PNP. Accumulation of MTA inhibits PRMT5, whereas MTI does not.
Part 2: Comparative Toxicity Profile
Methyltransferase Inhibition (The Toxicity Mechanism)
MTA toxicity is primarily driven by Product Inhibition . Because MTA retains the adenosine moiety (similar to the methyl donor SAM), it binds to the active site of methyltransferases.
-
MTA: Acts as a potent inhibitor of PRMT5 (Protein Arginine Methyltransferase 5).[5][6] High intracellular MTA levels (seen in MTAP- cancers) compete with SAM, reducing protein methylation and impairing cell growth.
-
MTI: The deamination of the adenine ring to hypoxanthine (6-amino
6-oxo) drastically reduces affinity for SAM-binding pockets. Consequently, MTI does not significantly inhibit PRMT5 or other methyltransferases.
Cellular Viability & Rescue Potential
Experimental data confirms that MTI is non-toxic and can support cell growth in the absence of methionine, provided the cells express PNP.
| Feature | MTA (Methylthioadenosine) | MTI (Methylthioinosine) |
| Primary Enzyme | MTAP (MTA Phosphorylase) | PNP (Purine Nucleoside Phosphorylase) |
| Toxicity Threshold | Toxic > 25 µM (in lymphoblasts) | Non-toxic up to 200 µM |
| PRMT5 Inhibition | Potent (Ki in low µM range) | Negligible / Inactive |
| Effect in MTAP(-) Cells | Accumulates | Metabolized |
| Metabolic Byproduct | Adenine (Toxic if accumulated) | Hypoxanthine (Salvaged/Excreted) |
Part 3: Experimental Protocols
Protocol 1: Methionine Rescue Assay (MTAP-Deficient Model)
Objective: To demonstrate that MTI acts as a non-toxic methionine source, distinguishing it from MTA which cannot be metabolized by MTAP-deficient cells.
Materials:
-
Cell Line: CCRF-CEM (T-cell leukemia, MTAP-deficient) or HCT116 MTAP(-/-) clone.
-
Media: Methionine-free RPMI 1640, dialyzed FBS.
-
Compounds: MTA (Sigma), MTI (Synthetic/Custom), L-Methionine (Control).
Workflow:
-
Starvation: Wash cells 2x with PBS and resuspend in Methionine-free RPMI + 10% dialyzed FBS.
-
Seeding: Plate 10,000 cells/well in 96-well plates.
-
Treatment:
-
Group A (Negative Ctrl): Vehicle only.
-
Group B (Positive Ctrl): +100 µM L-Methionine.
-
Group C (MTA Test): +10 µM to 100 µM MTA.
-
Group D (MTI Test): +10 µM to 100 µM MTI.
-
-
Incubation: 72–96 hours at 37°C, 5% CO2.
-
Readout: Measure viability using CellTiter-Glo or MTT assay.
Expected Results:
-
Group A: Cell death (Methionine starvation).
-
Group B: Robust growth.
-
Group C (MTA): Cell death. MTAP-deficient cells cannot cleave MTA to recycle methionine. High concentrations may accelerate death due to PRMT5 inhibition.
-
Group D (MTI): Robust growth. PNP cleaves MTI
MTR-1-P Methionine.
Protocol 2: In Vitro PRMT5 Inhibition Assay
Objective: To quantify the inhibitory potency (IC50) of MTA vs. MTI on methyltransferase activity.
Materials:
-
Recombinant PRMT5:MEP50 complex.[5]
-
Substrate: H4 peptide or Histone octamers.
-
Cofactor: ³H-SAM (S-adenosylmethionine) or fluorescent SAM analog.
Workflow:
-
Reaction Mix: Prepare buffer (20 mM Tris pH 8.0, 50 mM NaCl, 1 mM DTT).
-
Inhibitor Titration: Add MTA and MTI at serial dilutions (0.1 µM – 100 µM).
-
Initiation: Add PRMT5 enzyme (20 nM) and ³H-SAM (1 µM). Incubate 30 min at 30°C.
-
Detection: Transfer to filter paper, wash to remove unbound SAM, and measure scintillation counts (CPM).
-
Analysis: Plot % Activity vs. Log[Concentration].
Validation Criteria:
-
MTA: Should show a clear dose-dependent inhibition (IC50 ~1–5 µM depending on SAM concentration).
-
MTI: Should show no significant inhibition (flat line) up to 100 µM.
References
-
Carson, D. A., et al. (1983).[7] "Metabolism to methionine and growth stimulation by 5'-methylthioadenosine and 5'-methylthioinosine in mammalian cells."[7] Biochemical and Biophysical Research Communications. Link
-
Kamatani, N., et al. (1983).[7] "Conversion of 5'-deoxy-5'-methylthioadenosine and 5'-deoxy-5'-methylthioinosine to methionine in cultured human leukemic cells." Cancer Research.[3] Link
-
Marjon, K., et al. (2016). "MTAP Deletion Drives Enhanced Dependency on the PRMT5 Arginine Methyltransferase in Cancer Cells." Cell Reports. Link
-
Mavrakis, K. J., et al. (2016). "Disordered methionine metabolism in MTAP/CDKN2A-deleted cancers leads to dependence on PRMT5." Science. Link
-
Guan, R., et al. (2011). "Methylthioinosine Phosphorylase from Pseudomonas aeruginosa. Structure and Annotation of a Novel Enzyme in Quorum Sensing." Biochemistry. Link
Sources
- 1. MTA-cooperative PRMT5 inhibitors enhance T cell-mediated antitumor activity in MTAP-loss tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Entropy-Driven Binding of Picomolar Transition State Analogue Inhibitors to Human 5′-Methylthioadenosine Phosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5'-Methylthioadenosine and Cancer: old molecules, new understanding [jcancer.org]
- 4. Methylthioinosine Phosphorylase from Pseudomonas aeruginosa. Structure and Annotation of a Novel Enzyme in Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Astrazeneca discovers new PRMT5 inhibitors for cancer | BioWorld [bioworld.com]
- 6. Extracellular 5'-methylthioadenosine inhibits intracellular symmetric dimethylarginine protein methylation of FUSE-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism to methionine and growth stimulation by 5'-methylthioadenosine and 5'-methylthioinosine in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating MTI Specificity: Purine Nucleoside Phosphorylase (PNP) vs. MTAP
Executive Summary
In the rapidly evolving landscape of metabolic oncology, particularly within MTAP-deleted cancers (e.g., glioblastoma, pancreatic ductal adenocarcinoma), distinguishing between the metabolic fluxes of Methylthioadenosine Phosphorylase (MTAP) and Purine Nucleoside Phosphorylase (PNP) is critical.[1]
This guide addresses a specific technical challenge: Validating 5'-Methylthioinosine (MTI) as a selective substrate for PNP that remains untouched by MTAP.
The Bottom Line: Experimental evidence and structural biology confirm that MTI is a substrate for PNP but not for MTAP. This specificity arises from the purine base requirement: MTAP strictly requires a 6-aminopurine (adenine), while PNP requires a 6-oxopurine (hypoxanthine/guanine). Consequently, MTI can be used as a specific probe for PNP activity even in complex lysates containing active MTAP, or to assess PNP-mediated salvage in MTAP-null models.
Scientific Background: The Structural Basis of Specificity
To validate MTI specificity, one must first understand the "lock and key" mechanisms of the two enzymes. The differentiation lies at the C-6 position of the purine ring.
The Substrate Divergence
-
MTAP (EC 2.4.2.28): Cleaves MTA (5'-deoxy-5'-methylthioadenosine) into Adenine and MTR-1-P.[2] The active site contains an aspartate residue that hydrogen bonds specifically with the 6-amino group of adenine. It rejects 6-oxopurines due to electrostatic repulsion and lack of hydrogen bond donors.
-
PNP (EC 2.4.2.1): Cleaves Inosine/Guanosine (and their analogs like MTI) into Hypoxanthine/Guanine and Ribose-1-P. The active site is optimized for 6-oxopurines .
The Metabolic Pathway
In MTAP-competent cells, MTA is recycled to Adenine. In MTAP-null cells, MTA accumulates and is deaminated by Adenosine Deaminase (ADA) to form MTI . MTI is then salvaged by PNP.
Figure 1: Differential processing of MTA and MTI. MTAP processes MTA to Adenine. PNP processes MTI to Hypoxanthine.[3][4] MTAP cannot process MTI.
Comparative Analysis: PNP vs. MTAP[2][5]
The following table summarizes the kinetic and structural distinctions that validate MTI as a PNP-specific substrate.
| Feature | MTAP | PNP (Purine Nucleoside Phosphorylase) |
| Primary Substrate | MTA (Methylthioadenosine) | Inosine, Guanosine, Deoxyinosine |
| Purine Specificity | 6-Aminopurine (Adenine) | 6-Oxopurine (Hypoxanthine, Guanine) |
| Reaction with MTI | None (Steric/Electrostatic exclusion) | Substrate (Cleaves to Hypoxanthine) |
| Inhibitor Profile | Inhibited by MTDIA, MT-Immucillin-A | Inhibited by Immucillin-H (Forodesine), DADMe-ImmH |
| Validation Marker | Production of Adenine | Production of Hypoxanthine |
Critical Insight: While human PNP cleaves MTI slower than Inosine (
Experimental Validation Protocols
To rigorously validate MTI specificity in your lab, use the following self-validating workflows. These protocols control for potential cross-reactivity and enzymatic contamination.
Protocol A: The "Gold Standard" HPLC Specificity Assay
Objective: Definitively prove MTI is cleaved by PNP and not MTAP by tracking the nucleobase product.
Materials:
-
Recombinant Human PNP (rhPNP)
-
Recombinant Human MTAP (rhMTAP)
-
Substrate: MTI (5'-Methylthioinosine) - 100 µM final
-
Control Substrate: MTA (5'-Methylthioadenosine)[2][3][4][5][6]
-
Buffer: 50 mM Potassium Phosphate, pH 7.4 (Phosphate is required for phosphorolysis)
Workflow:
-
Prepare Reaction Mixes:
-
Tube A: MTI + rhPNP
-
Tube B: MTI + rhMTAP
-
Tube C (Pos Control): MTA + rhMTAP
-
Tube D (Neg Control): MTI + Buffer only
-
-
Incubation: Incubate at 37°C for 30 minutes.
-
Termination: Quench with cold methanol (1:1 v/v) or Perchloric acid (0.4 M). Centrifuge at 14,000 x g for 10 min.
-
HPLC Analysis:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters Symmetry).
-
Mobile Phase: Isocratic 50 mM Ammonium Acetate (pH 5.0) / Methanol (90:10).
-
Detection: UV at 260 nm.
-
Expected Results (Validation Criteria):
-
Tube A (PNP): Peak shift from MTI to Hypoxanthine .[3]
-
Tube B (MTAP): MTI peak remains intact . No Adenine or Hypoxanthine formed.
-
Tube C (MTAP Control): MTA converts to Adenine (confirms MTAP enzyme is active).[7]
Protocol B: Cell Lysate Validation (MTAP-Null vs. WT)
Objective: Confirm MTI specificity in a complex biological matrix.
Workflow Diagram:
Figure 2: Workflow to validate MTI as a PNP-exclusive substrate using isogenic cell lines.
Step-by-Step:
-
Lysate Prep: Harvest MTAP-WT (e.g., HT1080) and MTAP-Null (e.g., MCF-7 or A549) cells. Lyse in non-denaturing buffer (PBS + 0.5% Triton X-100 + Protease Inhibitors).
-
Reaction: Add 100 µM MTI to 50 µg of total protein lysate.
-
Inhibitor Check (Crucial Step):
-
Set up a parallel tube with Immucillin-H (PNP inhibitor, 1 µM).
-
-
Readout: Measure Hypoxanthine production.
-
Interpretation:
-
If MTI is specific to PNP, Hypoxanthine generation should be detectable in both WT and Null lysates .
-
Activity in both lysates should be completely abolished by Immucillin-H.
-
If MTAP contributed to MTI metabolism, you would see significantly higher activity in the WT lysate compared to the Null lysate (which you will not, confirming specificity).
-
Data Interpretation & Troubleshooting
| Observation | Interpretation | Action |
| Hypoxanthine detected in MTAP-Null lysate | Success. Confirms PNP is metabolizing MTI independent of MTAP. | Proceed with assay. |
| No activity in either lysate | PNP activity may be low or MTI concentration too low. Human PNP | Increase protein concentration or incubation time. Ensure Phosphate is in the buffer. |
| Adenine detected in HPLC | Contamination. MTI sample likely contains MTA impurities. | Check MTI purity via HPLC. MTI must be >98% pure. |
| Activity not blocked by Immucillin-H | Non-Specific Hydrolysis. | Check for bacterial contamination (bacterial nucleosidases) or spontaneous hydrolysis (check pH). |
References
-
Appleby, T. C., et al. (1999). The structure of human 5'-deoxy-5'-methylthioadenosine phosphorylase at 1.7 A resolution provides insights into substrate binding and catalysis. Structure.[3][8][9][10][11] Link
-
Savarese, T. M., et al. (1983). Conversion of 5'-deoxy-5'-methylthioadenosine and 5'-deoxy-5'-methylthioinosine to methionine in cultured human leukemic cells.[12] Cancer Research.[11] Link
-
Guan, R., et al. (2011). Methylthioinosine Phosphorylase from Pseudomonas aeruginosa. Structure and Annotation of a Novel Enzyme. Biochemistry.[3][4][6][8][10] Link
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Donaldson, T. M., et al. (2014). Structural Determinants of the 5'-Methylthioinosine Specificity of Plasmodium Purine Nucleoside Phosphorylase.[4][8] PLOS ONE.[4] Link
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Tang, B., et al. (2018). Specific Targeting of MTAP-Deleted Tumors with a Combination of 2′-Fluoroadenine and 5′-Methylthioadenosine.[1] Cancer Research.[11] Link
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A Comparative Guide to 5-Fluorouracil (MTI) Metabolism: Exploiting the Metabolic Dichotomy Between Normal and Cancer Cells
Executive Summary
5-Fluorouracil (5-FU), a cornerstone of chemotherapy for various solid tumors, functions as an antimetabolite that disrupts DNA and RNA synthesis.[1] Its clinical utility is not merely a function of its cytotoxicity but is critically dependent on the complex and often divergent metabolic pathways it undergoes within cancer cells versus normal, healthy host cells.[2] This guide provides an in-depth comparison of 5-FU metabolism, highlighting the enzymatic disparities that create the therapeutic window. We will explore the competing anabolic (activation) and catabolic (degradation) pathways, present comparative data, and provide validated experimental protocols for researchers investigating this differential metabolism. Understanding these nuances is paramount for optimizing therapeutic strategies, overcoming resistance, and personalizing cancer treatment.
Section 1: The Dichotomy of 5-Fluorouracil Metabolism
Upon cellular uptake, 5-FU, a uracil analogue, is directed down one of two opposing metabolic routes: anabolism or catabolism.[3]
-
Anabolic (Activation) Pathway: This route converts 5-FU into its active cytotoxic metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[4] These active forms exert their anticancer effects by inhibiting thymidylate synthase (TS), a crucial enzyme for DNA synthesis, and by being misincorporated into DNA and RNA, leading to cellular apoptosis.[3][4] High anabolic activity is a hallmark of 5-FU-sensitive tumors.
-
Catabolic (Degradation) Pathway: This route rapidly degrades 5-FU into inactive, non-toxic metabolites. The vast majority—over 80%—of an administered 5-FU dose is cleared via this pathway, primarily in the liver.[3][5] This process is essential for protecting the patient from systemic toxicity.
The clinical efficacy and toxicity profile of 5-FU are ultimately determined by the delicate balance between these two pathways within tumor and normal tissues.[2]
Caption: Workflow for LC-MS/MS-based 5-FU metabolite analysis.
Methodology:
-
Sample Preparation:
-
For cell culture: Treat cells with 5-FU for the desired time. Harvest cells, wash with cold PBS, and count. Lyse cells and precipitate protein using 3 volumes of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N₂-5-FU). [6] * For plasma: Add internal standard to 100 µL of plasma, followed by protein precipitation with cold acetonitrile. [7]2. Extraction: Vortex samples vigorously and incubate at -20°C for at least 2 hours to ensure complete protein precipitation.
-
-
Clarification: Centrifuge at >12,000 x g for 10 minutes at 4°C. Carefully collect the supernatant. [8]4. Concentration: Dry the supernatant using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 100% aqueous). [7]6. LC-MS/MS Analysis:
-
Inject the sample onto a reverse-phase C18 column.
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions (e.g., for 5-FU: m/z 129 -> 42). [6]7. Quantification: Generate a standard curve using known concentrations of 5-FU and its metabolites. Calculate the concentration in unknown samples by interpolating from the standard curve based on the peak area ratio of the analyte to the internal standard.
-
Protocol 2: Gene Expression Analysis of Metabolic Enzymes by qRT-PCR
This protocol details the measurement of mRNA levels for DPYD (encoding DPD) and UPRT (encoding OPRT) to infer potential enzymatic activity.
Methodology:
-
RNA Isolation: Harvest cells from normal and cancer cell lines. Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit) following the manufacturer's protocol. Ensure RNA integrity and purity using a spectrophotometer (A260/280 ratio ~2.0).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with random hexamers. [9]3. Primer Design/Selection: Use validated qPCR primers for human DPYD, UPRT, and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization. An example of a commercial primer set for DPYD has a forward sequence of GTGGTGATGTCGTTGGTTTGGC and a reverse sequence of GTTCAGGCTTGGCAGAAACGGA. [10]4. qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix. A typical reaction includes: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and nuclease-free water to a final volume of 20 µL.
-
Thermal Cycling: Perform the reaction on a real-time PCR instrument with a standard cycling program: an initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min. [10]6. Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct value of the target gene (DPYD or UPRT) to the Ct value of the housekeeping gene (ΔCt). Compare the ΔCt values of cancer cells to normal cells (ΔΔCt) to determine the fold change in expression.
Section 6: Therapeutic Implications and Future Directions
The differential metabolism of 5-FU between normal and cancer cells is not just a biological curiosity; it is a clinically actionable characteristic.
-
Personalized Medicine: Pre-treatment screening for DPYD genetic variants is becoming standard practice to identify patients at risk for severe toxicity, allowing for dose adjustments or selection of alternative therapies. [11][12]* Predictive Biomarkers: High intratumoral OPRT expression may serve as a predictive biomarker to select patients most likely to respond to 5-FU therapy. [13][14]* Novel Drug Design: A deeper understanding of these pathways is fueling the development of novel prodrugs designed to be selectively activated in the tumor microenvironment or to evade DPD-mediated catabolism, thereby widening the therapeutic window. [15][16] Future research should focus on developing more comprehensive pharmacogenomic panels that include multiple genes from both anabolic and catabolic pathways. Furthermore, investigating the tumor microenvironment's influence on the expression of these key enzymes could unveil new targets for combination therapies designed to favorably modulate 5-FU metabolism.
References
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Orotate phosphoribosyltransferase - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]
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Fujii, R., et al. (2003). Overexpression of the orotate phosphoribosyl-transferase gene enhances the effect of 5-Fluorouracil in head and neck squamous cell carcinoma in vitro. PubMed. Retrieved February 20, 2026, from [Link]
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Nakamura, H., et al. (2010). 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. MDPI. Retrieved February 20, 2026, from [Link]
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DPD deficiency | Treatment for cancer. (n.d.). Cancer Research UK. Retrieved February 20, 2026, from [Link]
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DPYD Screening. (n.d.). Cancer Genetics and Genomics Laboratory. Retrieved February 20, 2026, from [Link]
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Riahi, S., et al. (2021). 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent. Frontiers in Oncology. Retrieved February 20, 2026, from [Link]
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Biochemical and Clinical Pharmacology of 5-Fluorouracil. (2020). CancerNetwork. Retrieved February 20, 2026, from [Link]
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A 5-FU Precursor Designed to Evade Anabolic and Catabolic Drug Pathways and Activated by Pd Chemistry In Vitro and In Vivo. (2022). PubMed. Retrieved February 20, 2026, from [Link]
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Orotate phosphoribosyltransferase – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 20, 2026, from [Link]
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Dihydropyrimidine Dehydrogenase (DPD) Biomarker. (n.d.). Colorectal Cancer Alliance. Retrieved February 20, 2026, from [Link]
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Asai, R., et al. (2007). Overexpression of the Orotate Phosphoribosyl-Transferase Gene Enhances the Effect of 5-Fluorouracil on Gastric Cancer Cell Lines. Karger Publishers. Retrieved February 20, 2026, from [Link]
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Ichikawa, W., et al. (2006). Validation of orotate phosphoribosyltransferase (OPRT) as a predictive factor of 5-FU sensitivity by using RNAi technology. AACR Journals. Retrieved February 20, 2026, from [Link]
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EMA recommendations on DPD testing prior to treatment with fluorouracil, capecitabine, tegafur and flucytosine. (2020). European Medicines Agency. Retrieved February 20, 2026, from [Link]
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A 5-FU Precursor Designed to Evade Anabolic and Catabolic Drug Pathways and Activated by Pd Chemistry In Vitro and In Vivo. (2022). ACS Publications. Retrieved February 20, 2026, from [Link]
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Zeynali-Moghaddam, S., et al. (2021). Dihydropyrimidine Dehydrogenase Levels in Colorectal Cancer Cells Treated with a Combination of Heat Shock Protein 90 Inhibitor and Oxaliplatin or Capecitabine. PMC. Retrieved February 20, 2026, from [Link]
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Cancer biologists discover a new mechanism for an old drug. (2024). MIT News. Retrieved February 20, 2026, from [Link]
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Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry. (n.d.). NVKC. Retrieved February 20, 2026, from [Link]
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5-FU's hidden power against cancer: RNA, not DNA. (2024). Drug Discovery News. Retrieved February 20, 2026, from [Link]
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Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extraction and LC-HRMS anal. (2023). Protocols.io. Retrieved February 20, 2026, from [Link]
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A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance. (2020). PMC. Retrieved February 20, 2026, from [Link]
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5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. (2010). PMC - NIH. Retrieved February 20, 2026, from [Link]
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Fluorouracil (5FU). (n.d.). Cancer Research UK. Retrieved February 20, 2026, from [Link]
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Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extrac... (n.d.). Protocols.io. Retrieved February 20, 2026, from [Link]
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Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms. (n.d.). BASi. Retrieved February 20, 2026, from [Link]
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Dpyd RT-PCR Gene Expression Assay. (n.d.). GXD - Mouse Genome Informatics. Retrieved February 20, 2026, from [Link]
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DPD testing and fluorouracil toxicit. (n.d.). MLL. Retrieved February 20, 2026, from [Link]
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A Discussion of DPYD Testing: An Overview of Importance, Benefits, Drawbacks and Alternatives. (2023). OxJournal. Retrieved February 20, 2026, from [Link]
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Introducing a simple and cost-effective RT-PCR protocol for detection of DPYD*2A polymorphism: the first study in Kurdish population. (2022). PubMed. Retrieved February 20, 2026, from [Link]
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DPYD Human qPCR Primer Pair (NM_000110). (n.d.). OriGene Technologies Inc. Retrieved February 20, 2026, from [Link]
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A Guide for Implementing DPYD Genotyping for Systemic Fluoropyrimidines into Clinical Practice. (2025). PMC. Retrieved February 20, 2026, from [Link]
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Introducing a simple and cost-effective RT-PCR protocol for detection of DPYD*2A polymorphism: the first study in Kurdish population | Request PDF. (2022). ResearchGate. Retrieved February 20, 2026, from [Link]
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Dihydropyrimidine Dehydrogenase (DPYD). (n.d.). Test Fact Sheet - ARUP Consult. Retrieved February 20, 2026, from [Link]
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DPYD Exome, mRNA Expression and Uracil Levels in Early Severe Toxicity to Fluoropyrimidines: An Extreme Phenotype Approach. (2021). MDPI. Retrieved February 20, 2026, from [Link]
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Pharmacogenetics – Dihydropyrimidine dehydrogenase (DPD). (2021). KNMP. Retrieved February 20, 2026, from [Link]
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A Comparative Guide to Methionine Salvage Efficiency: 5'-Methylthioinosine (MTI) vs. 5'-Methylthioadenosine (MTA)
Executive Summary
The Methionine Salvage Pathway (MSP) is a critical metabolic process for regenerating methionine from S-adenosylmethionine (SAM) byproducts, thereby sustaining cellular methylation, polyamine synthesis, and overall metabolic homeostasis. The primary entry point into this pathway is 5'-methylthioadenosine (MTA), which is efficiently processed by the enzyme MTA phosphorylase (MTAP). However, in a significant subset of cancers, the MTAP gene is deleted, rendering cells incapable of processing MTA. This guide provides a detailed comparison of the methionine salvage efficiency from the canonical substrate, MTA, versus an alternative substrate, 5'-methylthioinosine (MTI). We will explore the enzymatic pathways, present experimental evidence demonstrating the differential processing of these substrates based on cellular MTAP status, and provide detailed protocols for researchers to validate these findings in their own systems. Our analysis reveals that while MTA is the superior substrate in MTAP-proficient cells, MTI serves as a viable, albeit context-dependent, alternative for methionine regeneration in MTAP-deficient cells via the action of purine nucleoside phosphorylase (PNP).
Introduction: The Critical Role of the Methionine Salvage Pathway
Methionine is an essential amino acid with functions that extend far beyond its role as a building block for proteins.[1] Its derivative, S-adenosylmethionine (SAM), is the universal methyl donor for a vast array of methylation reactions, including the epigenetic modification of DNA and histones.[1] Furthermore, the decarboxylation of SAM is the committed step in the biosynthesis of polyamines (spermidine and spermine), which are essential for cell growth, proliferation, and differentiation.
The synthesis of polyamines generates 5'-methylthioadenosine (MTA) as a stoichiometric byproduct.[2][3] If allowed to accumulate, MTA can inhibit key enzymes in polyamine synthesis and other metabolic pathways.[3][4] The Methionine Salvage Pathway (MSP) addresses this by recycling MTA back into methionine, a process that is vital for conserving sulfur and the carbon backbone of the molecule.[5][6] This pathway consists of a series of enzymatic reactions that convert MTA into 4-methylthio-2-oxobutyrate (MTOB), which is then transaminated to form methionine.[7][8] The first and often rate-limiting step in this pathway is the phosphorolytic cleavage of MTA.[3]
Key Substrates: MTA and MTI
-
5'-Methylthioadenosine (MTA): This is the universal byproduct of polyamine synthesis and the canonical substrate for the MSP in eukaryotes.[6][9][10] It is generated from S-adenosylmethionine and is the primary molecule that feeds into the salvage pathway in healthy, normal cells.[11][12]
-
5'-Methylthioinosine (MTI): MTI is a deaminated analog of MTA. While not a primary byproduct of polyamine synthesis in humans, it can be formed from MTA in some organisms, such as Pseudomonas aeruginosa, through the action of an adenosine deaminase.[13][14] More importantly for biomedical research, MTI can serve as a substrate for a different class of enzymes, namely purine nucleoside phosphorylases (PNPs), which are ubiquitously expressed.
Mechanism of Action: Divergent Enzymatic Gateways
The efficiency of methionine salvage from MTA versus MTI is entirely dependent on the enzymatic machinery present in the cell, specifically the status of the enzyme MTA Phosphorylase (MTAP).
MTAP-Proficient Cells: The MTA-Dominant Pathway
In most normal tissues, MTAP is ubiquitously expressed.[4] This enzyme specifically and efficiently catalyzes the reversible phosphorolysis of MTA into adenine and 5-methylthioribose-1-phosphate (MTR-1-P).[2][4][12] MTR-1-P then proceeds through the remaining steps of the MSP to regenerate methionine.[11] This is the primary and most efficient route for methionine salvage.
MTAP-Deficient Cells: An Opportunity for MTI
The gene encoding MTAP is located on chromosome 9p21, a region that is frequently co-deleted with the adjacent CDKN2A tumor suppressor gene in approximately 15% of all human cancers, including melanomas, pancreatic cancers, and glioblastomas.[10][15][16] These MTAP-deficient tumor cells cannot metabolize MTA, leading to its accumulation and the loss of the adenine and methionine salvage pathway.[15][16]
Crucially, these cells still express other phosphorylase enzymes. Experimental evidence shows that MTAP-deficient human leukemic cells (CCRF-CEM) are unable to convert MTA to methionine. However, these same cells can successfully convert MTI to methionine.[17] This conversion is blocked by inhibitors of purine nucleoside phosphorylase (PNP), demonstrating that PNP can process MTI into hypoxanthine and the key intermediate, MTR-1-P, thus allowing MTI to enter the salvage pathway and bypass the MTAP-deficiency.[17]
Figure 1: Methionine Salvage Pathways for MTA and MTI. In MTAP-proficient cells, MTA is converted to MTR-1-P by MTAP. In MTAP-deficient cells, this route is blocked, but MTI can be converted to MTR-1-P by PNP, enabling pathway entry.
Comparative Analysis of Salvage Efficiency
The "efficiency" of salvage can be considered from two perspectives: the intrinsic catalytic rate of the enzymes and the physiological outcome in different cellular contexts.
| Feature | Salvage from MTA | Salvage from MTI |
| Primary Enzyme | MTA Phosphorylase (MTAP) | Purine Nucleoside Phosphorylase (PNP) |
| Efficiency in MTAP+/+ Cells | High. MTAP is specific and highly active towards MTA. This is the cell's preferred pathway. | Low to Negligible. In the presence of MTA and active MTAP, the MTI route is not a significant contributor to methionine salvage. |
| Efficiency in MTAP-/- Cells | None. MTA cannot be processed and accumulates, becoming a dead-end metabolite.[15][17] | Moderate. PNP provides a functional bypass, allowing MTI to be converted to MTR-1-P and subsequently to methionine.[17] The overall efficiency depends on PNP expression levels and substrate availability. |
| Key Byproduct | Adenine (salvaged for purine synthesis) | Hypoxanthine |
| Therapeutic Relevance | MTAP loss is a vulnerability in cancer.[10] | MTI could potentially be used to selectively supply methionine to MTAP-deficient tumors, or its pathway could be targeted. |
Causality Behind Efficiency Differences: The primary determinant of efficiency is enzyme specificity and expression. MTAP has evolved specifically to handle MTA, making it the superior catalyst in cells where it is present. In its absence, the cell's reliance shifts to the less specific but still capable PNP enzyme. The efficiency of the MTI-to-methionine conversion in MTAP-deficient cells is therefore contingent on the cell's intrinsic PNP activity and its affinity for MTI as a substrate.
Experimental Protocols
To quantitatively assess the differential salvage efficiency, the following protocols can be employed. These workflows are designed to be self-validating through the inclusion of appropriate controls.
Protocol 1: Cell-Based Methionine Salvage Assay
This protocol measures the de novo synthesis of methionine from either MTA or MTI in live cells.
Objective: To quantify the conversion of MTA or MTI to methionine in MTAP-proficient vs. MTAP-deficient cell lines.
Materials:
-
MTAP-proficient cell line (e.g., HL-60)
-
MTAP-deficient cell line (e.g., CCRF-CEM)[17]
-
Methionine-free cell culture medium
-
MTA and MTI (sterile, stock solutions)
-
PNP inhibitor (e.g., Forodesine)
-
Cell lysis buffer
-
Methionine Assay Kit (e.g., fluorometric kit)[18]
-
96-well plates
Procedure:
-
Cell Seeding: Plate both MTAP-proficient and MTAP-deficient cells in 96-well plates at a density of 5x10⁴ cells/well. Allow cells to adhere/stabilize for 24 hours.
-
Methionine Starvation: Gently wash cells with PBS and replace the medium with methionine-free medium. Incubate for 4 hours to deplete intracellular methionine pools.
-
Substrate Addition: Add MTA or MTI to the wells to a final concentration of 100 µM. Set up the following conditions for each cell line:
-
No substrate (Negative Control)
-
-
100 µM MTA
-
-
-
100 µM MTI
-
-
-
100 µM MTI + 10 µM PNP Inhibitor (Validation Control)
-
-
-
Incubation: Incubate the cells for 12-24 hours.
-
Cell Lysis: Wash cells with cold PBS, then add 100 µL of cell lysis buffer to each well. Incubate on ice for 10 minutes.
-
Methionine Quantification: Centrifuge the plate to pellet debris. Transfer the supernatant (cell lysate) to a new plate and measure the methionine concentration using a fluorometric assay kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the methionine concentration to the protein content of each well. Compare the amount of methionine synthesized in each condition.
Expected Outcome:
-
MTAP+/+ cells: High methionine production from MTA, low from MTI.
-
MTAP-/- cells: No methionine production from MTA, significant production from MTI.
-
MTAP-/- cells + MTI + PNP inhibitor: Methionine production should be significantly reduced compared to MTI alone, validating the role of PNP.
Figure 2: Workflow for Cell-Based Methionine Salvage Assay. This diagram outlines the key steps for comparing MTI and MTA salvage efficiency in cultured cells.
Conclusion and Future Directions
The efficiency of methionine salvage is highly contextual and dictated by the cell's MTAP status. In MTAP-proficient cells, MTA is the superior substrate, processed through a specific and highly evolved pathway. Conversely, in MTAP-deficient cancer cells, the canonical MTA pathway is non-functional, but the salvage pathway can be reactivated by providing MTI, which enters the pathway via PNP.
This differential efficiency presents a compelling therapeutic window. Strategies could be developed to exploit the MTAP-deficient state by either delivering MTI-based pro-drugs that are selectively metabolized by tumors or by developing inhibitors that target the downstream MSP enzymes, creating a synthetic lethal interaction in cells that are already compromised in their ability to salvage methionine. Further research into the kinetics of PNP with MTI and the cellular permeability of both substrates will be crucial for translating these findings into effective therapeutic strategies.
References
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MTAP - Wikipedia. Wikipedia. [Link]
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5'-deoxy-5'-methylthioadenosine phosphorylase - Proteopedia, life in 3D. Proteopedia. [Link]
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MTAP General Information - Sino Biological. Sino Biological. [Link]
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The role of 5′-methylthioadenosine phosphorylase (MTAP) in the context... - ResearchGate. ResearchGate. [Link]
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Metabolic characteristics and importance of the universal methionine salvage pathway recycling methionine from 5'-methylthioadenosine - PubMed. PubMed. [Link]
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A complete inventory of all enzymes in the eukaryotic methionine salvage pathway - PubMed. PubMed. [Link]
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Expression and Function of Methylthioadenosine Phosphorylase in Chronic Liver Disease. Hindawi. [Link]
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Revisiting the methionine salvage pathway and its paralogues - PMC. National Center for Biotechnology Information. [Link]
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Methionine salvage pathway - Reactome. Reactome. [Link]
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5′-Methylthioadenosine - Wikipedia. Wikipedia. [Link]
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The methionine salvage pathway - Normale sup. École Normale Supérieure. [Link]
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Conversion of 5'-deoxy-5'-methylthioadenosine and 5'-deoxy-5'-methylthioinosine to methionine in cultured human leukemic cells - PubMed. PubMed. [Link]
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Methylthioadenosine phosphorylase deficiency in tumors: A compelling therapeutic target. Taylor & Francis Online. [Link]
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Comparison of reactions for the first three steps of MTA (a) and 5¢-dA (b) salvage pathways with DadD, MTIP and MTRI. - ResearchGate. ResearchGate. [Link]
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Bacterial variations on the methionine salvage pathway - PMC - PubMed Central - NIH. National Center for Biotechnology Information. [Link]
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Different methionine salvage pathways. Highlighted in blue are the... - ResearchGate. ResearchGate. [Link]
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Methionine Assay Kit - Cell Biolabs, Inc. Cell Biolabs, Inc.. [Link]
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MTA-Based Cements: Biocompatibility and Effects on the Gene Expression of Collagen Type 1 and TGF-β1 - PMC. National Center for Biotechnology Information. [Link]
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(A) Schematic overview of the methionine salvage pathway. Black arrows:... - ResearchGate. ResearchGate. [Link]
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Characterization of the Methylthioadenosine Phosphorylase Polymorphism rs7023954 - Incidence and Effects on Enzymatic Function in Malignant Melanoma - NIH. National Center for Biotechnology Information. [Link]
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Two Distinct Aerobic Methionine Salvage Pathways Generate Volatile Methanethiol in Rhodopseudomonas palustris - PubMed. PubMed. [Link]
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Cytotoxicity and Antimicrobial Effects of a New Fast-Set MTA - PMC. National Center for Biotechnology Information. [Link]
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In vitro Cytotoxicity Comparison of MTA Fillapex, AH-26 and Apatite Root Canal Sealer at Different Setting Times - PMC. National Center for Biotechnology Information. [Link]
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A Senior Application Scientist's Guide to Evaluating 5'-Deoxy-5'-Methylthioinosine (MTI) Purity Using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the purity of an active pharmaceutical ingredient (API) is a critical attribute that directly impacts its safety and efficacy. For nucleoside analogs like 5'-deoxy-5'-methylthioinosine (MTI), a compound of interest in various therapeutic areas, rigorous purity assessment is non-negotiable. While high-performance liquid chromatography (HPLC) has traditionally been the workhorse for purity analysis, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful and direct method for obtaining an absolute purity value.
This guide provides an in-depth, technical comparison of qNMR and other analytical techniques for the purity determination of MTI. We will delve into the causality behind experimental choices, provide step-by-step protocols, and present supporting data to empower you to make informed decisions in your analytical workflow.
The Principle of qNMR: A Direct Molar Comparison
Quantitative NMR operates on a fundamental principle: the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[1] By dissolving a precisely weighed amount of the MTI sample with a known mass of a high-purity internal standard, the purity of the MTI can be calculated directly from the integral ratios of their respective signals in the ¹H NMR spectrum. This makes qNMR a primary ratio method, meaning it does not require a calibration curve generated from a reference standard of the analyte itself.[2]
This direct measurement of the molar ratio between the analyte and a certified reference material provides an "absolute" purity assessment, a key advantage over chromatographic techniques that typically provide a relative purity based on area percentage.[3]
Head-to-Head Comparison: qNMR vs. Alternative Methods
The choice of analytical method for purity determination depends on various factors, including the stage of development, the nature of the impurities, and the desired level of accuracy. Below is a comparative summary of qNMR with other common techniques.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Direct molar ratio to an internal standard.[1] | Separation based on polarity, with UV detection.[2] | Separation by polarity, with detection by mass-to-charge ratio. |
| Quantification | Absolute | Relative (area percent) or absolute with a specific reference standard. | Primarily for identification; quantification requires a specific standard. |
| Reference Standard | Requires a certified internal standard (different from the analyte).[4] | Requires a well-characterized reference standard of the analyte for accurate quantification.[5] | Requires a specific reference standard, often isotopically labeled, for accurate quantification. |
| Impurity Detection | Detects all proton-bearing impurities.[3] | Detects chromophoric impurities. | Detects all ionizable impurities. |
| Structural Info | Provides structural confirmation of the analyte and impurities. | Provides no structural information. | Provides mass information, aiding in structural elucidation. |
| Sample Throughput | Lower | Higher | Moderate |
| Method Development | Relatively straightforward. | Can be time-consuming. | Can be complex. |
| Destructive? | No | Yes | Yes |
Experimental Workflow for MTI Purity Determination by qNMR
The following diagram outlines the logical workflow for determining the purity of MTI using the internal standard qNMR method.
Caption: Workflow for purity determination of MTI by qNMR.
Step-by-Step qNMR Protocol for MTI Purity
This protocol provides a detailed methodology for the purity assessment of 5'-deoxy-5'-methylthioinosine using an internal standard.
1. Selection of Internal Standard:
The choice of internal standard is critical for accurate qNMR.[6] The ideal standard should:
-
Be of high, certified purity (≥99.5%).
-
Have sharp, well-resolved signals in a region of the ¹H NMR spectrum that does not overlap with any MTI signals.
-
Be chemically inert and stable.
-
Have a known molecular weight.
-
Be soluble in the chosen deuterated solvent.
For MTI, suitable internal standards include maleic acid or 1,4-dinitrobenzene , depending on the chosen solvent.
2. Sample Preparation:
Accurate weighing is the largest source of error in qNMR.[1]
-
Using a calibrated analytical balance, accurately weigh approximately 10-20 mg of the MTI sample into a clean, dry vial. Record the weight to at least four decimal places.
-
Accurately weigh an equimolar amount of the chosen internal standard into the same vial.
-
Add a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The solvent should be of high isotopic purity.
-
Ensure complete dissolution of both the MTI and the internal standard. Gentle vortexing or sonication may be required.
-
Transfer the solution to a high-quality NMR tube.
3. NMR Data Acquisition:
To ensure quantitative accuracy, specific NMR acquisition parameters must be used.[6]
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.
-
Pulse Angle: Use a calibrated 90° pulse.
-
Relaxation Delay (d1): This is a critical parameter. It should be set to at least 5 times the longest T₁ relaxation time of the protons being quantified in both the analyte and the internal standard. A typical starting point is 30-60 seconds.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1) for the signals of interest. Typically, 8 to 64 scans are adequate.
-
Temperature: Maintain a constant and accurately controlled temperature throughout the experiment.
4. Data Processing and Purity Calculation:
-
Apply appropriate phasing and baseline correction to the acquired spectrum.
-
Integrate the well-resolved, non-overlapping signals of both the MTI and the internal standard. For MTI, the anomeric proton (H-1') or one of the aromatic protons are often good candidates. For the internal standard, a singlet is ideal.
-
The purity of the MTI sample is calculated using the following formula:
Purity (%) = (IMTI / NMTI) * (NStd / IStd) * (MWMTI / MWStd) * (mStd / mMTI) * PStd
Where:
-
IMTI = Integral of the MTI signal
-
NMTI = Number of protons for the integrated MTI signal
-
IStd = Integral of the internal standard signal
-
NStd = Number of protons for the integrated internal standard signal
-
MWMTI = Molecular weight of MTI (282.32 g/mol )[7]
-
MWStd = Molecular weight of the internal standard
-
mMTI = Mass of the MTI sample
-
mStd = Mass of the internal standard
-
PStd = Purity of the internal standard
-
Expected ¹H NMR Spectrum of MTI and Potential Impurities
Predicted ¹H NMR Resonances for MTI (in D₂O):
-
H-2 & H-8 (Purine): ~8.0-8.5 ppm (singlets)
-
H-1' (Anomeric): ~6.0 ppm (doublet)
-
H-2', H-3', H-4' (Ribose): ~4.0-5.0 ppm (multiplets)
-
H-5' (Deoxy-ribose): ~2.8-3.2 ppm (multiplets)
-
-SCH₃ (Methylthio): ~2.1 ppm (singlet)
Potential Impurities and Their NMR Signatures:
Impurities in MTI can arise from the synthetic route or degradation. Common impurities in nucleoside analog preparations can include:
-
Starting Materials: Unreacted starting materials from the synthesis.
-
Related Nucleosides: For example, inosine or other purine analogs.
-
Degradation Products: Hydrolysis of the glycosidic bond can lead to the free purine base (hypoxanthine) and the modified ribose moiety. Oxidation of the thioether is also a possibility.
-
Residual Solvents: Solvents used in the synthesis and purification process are common impurities.[9]
The presence of these impurities would manifest as additional, often smaller, signals in the ¹H NMR spectrum. For instance, the presence of hypoxanthine would show characteristic aromatic proton signals. Residual solvents will have well-documented chemical shifts.[9]
Comparative Data: A Hypothetical Case Study
To illustrate the comparative power of qNMR, consider the following hypothetical data for a batch of MTI.
| Analytical Method | Purity Result | Comments |
| HPLC (Area %) | 99.5% | Does not account for non-chromophoric impurities or differences in detector response. |
| qNMR | 98.1% | Provides an absolute purity value, accounting for all proton-bearing species. |
| LC-MS | MTI confirmed, trace impurity at m/z = 137.04 | Identifies a potential impurity as hypoxanthine. |
In this scenario, the qNMR result provides a more accurate assessment of the true MTI content, as it is not skewed by the limitations of the HPLC area percent method. The LC-MS data corroborates the potential presence of a degradation product.
The Self-Validating Nature of qNMR
A key strength of the qNMR protocol is its inherent self-validating nature. The single spectrum provides a wealth of information:
-
Identity Confirmation: The chemical shifts and coupling patterns of the major signals should be consistent with the structure of MTI.
-
Purity Assessment: The integration of signals relative to the internal standard gives the quantitative purity.
-
Impurity Profile: The presence of any other proton-containing molecules will be visible in the spectrum, allowing for their potential identification and quantification.
This multi-faceted information from a single, non-destructive experiment underscores the efficiency and reliability of qNMR for purity evaluation.[3]
Conclusion: The Authoritative Choice for Purity Assessment
For researchers, scientists, and drug development professionals requiring a precise and accurate determination of 5'-deoxy-5'-methylthioinosine purity, quantitative NMR spectroscopy stands out as a superior analytical technique. Its ability to provide a direct, absolute purity value without the need for a specific analyte reference standard, coupled with the wealth of structural information it offers, makes it an invaluable tool. While chromatographic methods like HPLC and LC-MS remain important for orthogonal testing and impurity identification, qNMR provides a more definitive and trustworthy measure of purity, ensuring the quality and integrity of this critical nucleoside analog.
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FooDB. (2011, September 21). Showing Compound 5'-Methylthioadenosine (FDB022465). Retrieved from [Link]
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RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Retrieved from [Link]
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Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
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Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]
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PubChem. (n.d.). 5'-Deoxy-5'-methylthioinosine. Retrieved from [Link]
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Shimadzu Chemistry & Diagnostics. (n.d.). [13C5]-5'-deoxy-5'-methylthioadenosine. Retrieved from [Link]
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FooDB. (2015, May 7). Showing Compound S-methyl-5'-thioadenosine (FDB031156). Retrieved from [Link]
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- Li, F., Li, R., & Wang, X. (2018). Preparation of 5'-deoxy-5'-amino-5'-C-methyl adenosine derivatives and their activity against DOT1L. Bioorganic & medicinal chemistry letters, 28(1), 15-18.
- Wagner, T., Hohn, C., & Riemenschneider, M. (2019). Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors. Molecules, 24(18), 3244.
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Safety Operating Guide
Comprehensive Safety Guide: Personal Protective Equipment for Handling 5'-Deoxy-5'-methylthioinosine
As a Senior Application Scientist, my primary objective is to empower your research by ensuring that innovative science is conducted under the highest safety standards. This guide moves beyond a simple checklist to provide a deep, procedural framework for handling 5'-Deoxy-5'-methylthioinosine (5'-DMTI). Our focus is on the causality behind each safety measure, creating a self-validating system of protocols that builds a culture of safety and ensures the integrity of your work.
A Note on Analog Data: Specific toxicological data for 5'-Deoxy-5'-methylthioinosine is not extensively documented. Therefore, this guide is built upon the prudent principle of using safety data from the closely related and structurally similar compound, 5'-Deoxy-5'-methylthioadenosine (MTA), to establish a robust and conservative safety protocol.
Hazard Identification and Risk Assessment
Understanding the potential risks is the first step in mitigating them. 5'-Deoxy-5'-methylthioinosine is a solid, powdered substance, making the primary routes of accidental exposure inhalation of dust and direct skin or eye contact.[1][2]
Based on data for its adenosine analog, the primary hazards are categorized as follows:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Skin Irritation/Absorption: May be harmful if absorbed through the skin and can cause irritation.[1]
-
Eye Irritation: May cause eye irritation.[1]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][3]
These hazards are summarized in the table below.
| Hazard Category | Description | Primary Routes of Exposure |
| Acute Toxicity | Harmful if ingested. | Ingestion |
| Skin Effects | May cause irritation and could be harmful upon absorption. | Skin Contact |
| Eye Effects | Can cause irritation upon direct contact. | Eye Contact |
| Respiratory Effects | Dust may irritate the respiratory tract. | Inhalation |
The Hierarchy of Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard.[4] Before you even select your gloves, you must implement higher-level controls to minimize exposure.
-
Engineering Controls: The most critical engineering control for handling powdered 5'-DMTI is a certified chemical fume hood .[1][5] This is not merely a suggestion; it is essential. A fume hood contains dust and aerosols, preventing them from entering the laboratory environment and your breathing zone.[5]
-
Administrative Controls: These are the procedures and work practices that reduce risk.
-
Designated Areas: All work with 5'-DMTI, especially weighing and preparing stock solutions, must be performed in a designated area within a fume hood.
-
Standard Operating Procedures (SOPs): Your laboratory must have a specific SOP for handling this and similar compounds.
-
Hygiene: Never eat, drink, or apply cosmetics in the laboratory.[3][6] Always wash your hands thoroughly with soap and water after handling the compound, even after removing gloves.[6]
-
Essential Personal Protective Equipment (PPE)
The selection of PPE must be deliberate and based on a risk assessment of the procedures you are performing.
Eye and Face Protection
Your eyes are incredibly vulnerable to chemical dust and splashes.[6]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum and should be worn at all times in the laboratory.[1][7]
-
Recommended for Liquid Handling: When preparing solutions or performing any task with a splash risk, you must upgrade to chemical splash goggles .[7] These provide a complete seal around the eyes.
-
Maximum Protection: For tasks with a high risk of splashing, such as cleaning up a large spill, a face shield should be worn in conjunction with chemical splash goggles.[4][8]
Hand Protection: Your Direct Interface
Gloves protect your skin from absorption and irritation.[6]
-
Glove Type: Nitrile gloves are the standard recommendation for incidental contact with a wide range of research chemicals and are preferable to latex, which offers poor protection against many solvents and can cause allergies.[7][9]
-
The Rationale for Double Gloving: For all procedures involving the handling of powdered 5'-DMTI or its concentrated solutions, double gloving is required .[4][10] This practice is standard for handling potentially hazardous compounds. The outer glove absorbs any initial contamination, and should it be breached, the inner glove provides a secondary layer of protection. This is critical because gloves can be contaminated without any visible evidence.[4]
-
Glove Integrity: Always inspect gloves for tears or punctures before use. Change them immediately if you suspect contamination or damage. Never wear gloves outside the immediate work area to prevent cross-contamination of surfaces like doorknobs or keyboards.[7]
Body Protection
A lab coat is your primary defense against contamination of your skin and personal clothing.[6]
-
Lab Coat: A clean, buttoned lab coat must be worn at all times.[5][6] Ensure it has long sleeves and fits properly.
-
Attire: Long pants and closed-toe shoes are mandatory in any laboratory setting.[5][6]
Respiratory Protection
While engineering controls are primary, respiratory protection may be necessary as a backup.
-
Standard Operations: All handling of the solid form should occur in a fume hood, which negates the need for a respirator under normal conditions.[1][3]
-
Emergency or Maintenance: In the event of a large spill outside of a fume hood or if engineering controls fail, a respirator is required. A NIOSH-approved respirator with a particulate filter (e.g., an N95 dust mask for solids or a half-mask respirator with P100 cartridges) should be used.[1][8]
PPE Selection Matrix
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Transporting Sealed Container | Safety Glasses | Single Pair Nitrile Gloves | Lab Coat | Not Required |
| Weighing Solid Compound | Safety Glasses | Double Pair Nitrile Gloves | Lab Coat | Required: Chemical Fume Hood |
| Preparing Stock Solution | Chemical Splash Goggles | Double Pair Nitrile Gloves | Lab Coat | Required: Chemical Fume Hood |
| Handling Dilute Solutions | Safety Glasses | Single Pair Nitrile Gloves | Lab Coat | Not Required |
| Spill Cleanup (Solid) | Chemical Splash Goggles & Face Shield | Double Pair Nitrile Gloves | Lab Coat | Required: N95 Respirator |
Procedural Guidance: A Step-by-Step Approach to Safety
Adhering to a strict, logical workflow minimizes the potential for error and exposure.
Safe Handling Workflow
The following diagram illustrates the complete workflow for safely handling 5'-Deoxy-5'-methylthioinosine, from initial preparation to final disposal.
Caption: Workflow for handling 5'-Deoxy-5'-methylthioinosine.
Protocol: PPE Donning and Doffing Sequence
The order in which you put on and take off PPE is critical to prevent cross-contamination.
Caption: Correct sequence for donning and doffing PPE.
Emergency Procedures
Preparation is key to managing unexpected events safely.
Spill Cleanup (Solid Powder)
-
Alert Personnel: Notify others in the area immediately.
-
Evacuate: If the spill is large or outside a fume hood, evacuate the immediate area.
-
Don PPE: Before re-entering, don the appropriate PPE as listed in the matrix above, including respiratory protection.
-
Contain: Gently cover the spill with absorbent pads to prevent further aerosolization. Do NOT sweep dry powder.
-
Clean: Lightly moisten the absorbent material with water (if compatible) and carefully wipe up the spill, working from the outside in. Place all contaminated materials into a sealed, labeled hazardous waste container.[3]
-
Decontaminate: Wipe the spill area with an appropriate decontamination solution (e.g., 70% ethanol), followed by soap and water.[3]
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[1][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][3]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Waste Disposal
Proper disposal is a critical final step to protect yourself and the environment.
-
Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with 5'-DMTI must be disposed of as hazardous chemical waste.
-
Chemical Waste: Unused compound and solutions must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Follow Regulations: Always adhere strictly to your institution's and local environmental regulations for hazardous waste disposal.[3][11]
By integrating these principles and procedures into your daily laboratory work, you create an environment where scientific discovery can flourish, supported by an unwavering commitment to safety.
References
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- MBR Medical. (2025, February 5). Laboratory Chemical Lab Safety and Handling Guidelines.
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- MedChemExpress. (2023, December 28). Safety Data Sheet: 5'-Deoxy-5'-(methylthio)adenosine-13C6.
- Fisher Scientific. (2009, September 22). Safety Data Sheet: Thioanisole.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
